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  • Product: (4-Cyclooctenyl)trichlorosilane
  • CAS: 18441-88-8

Core Science & Biosynthesis

Foundational

Hydrolysis Mechanism and Kinetics of (4-Cyclooctenyl)trichlorosilane: A Comprehensive Guide for Advanced Materials Synthesis

Executive Summary (4-Cyclooctenyl)trichlorosilane (CAS No. 18441-88-8) is a highly reactive, bifunctional organosilicon compound[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(4-Cyclooctenyl)trichlorosilane (CAS No. 18441-88-8) is a highly reactive, bifunctional organosilicon compound[1]. It features a trichlorosilyl group—primed for robust surface anchoring and sol-gel network formation—and a cyclooctenyl ring, which serves as a versatile handle for post-polymerization modifications (e.g., via Ring-Opening Metathesis Polymerization or thiol-ene click chemistry). In pharmaceutical development, this compound is increasingly utilized to functionalize mesoporous silica nanoparticles for targeted drug delivery, providing a bio-orthogonal anchor for Active Pharmaceutical Ingredients (APIs).

Understanding the precise hydrolysis mechanism and kinetic profile of the trichlorosilyl moiety is non-negotiable. Premature hydrolysis leads to bulk polymerization (siloxane particle formation) rather than uniform monolayer deposition, ruining batch reproducibility. This guide deconstructs the thermodynamics, kinetics, and self-validating experimental protocols required to master this compound's reactivity.

Mechanistic Pathway of Hydrolysis

The hydrolysis of (4-Cyclooctenyl)trichlorosilane is not a single concerted event but a sequential, multi-step nucleophilic substitution[2]. The highly electrophilic silicon center, polarized by three electronegative chlorine atoms, is highly susceptible to nucleophilic attack by water.

The Causality of the Reaction Steps
  • Primary Nucleophilic Attack ( k1​ ): A water molecule attacks the silicon atom, forming a transient pentacoordinate intermediate. The subsequent collapse of this intermediate ejects a chloride ion, which abstracts a proton to eliminate HCl, yielding (4-Cyclooctenyl)dichlorosilanol.

  • Sequential Dechlorination ( k2​,k3​ ): The second and third hydrolysis steps proceed more slowly. As electronegative chlorine atoms are replaced by hydroxyl (-OH) groups, the silicon center becomes less electrophilic. Furthermore, the bulky 8-membered cyclooctenyl ring imposes significant steric hindrance, restricting the trajectory of incoming water molecules.

  • Condensation and Cross-Linking: Once the silanetriol, R-Si(OH)₃, is formed, the molecules undergo spontaneous intermolecular condensation. Water is eliminated to form a highly cross-linked siloxane network (Si-O-Si), which is the foundation of Self-Assembled Monolayers (SAMs) on oxidized surfaces[3][4].

G A (4-Cyclooctenyl)SiCl3 (Precursor) B R-SiCl2(OH) + HCl A->B + H2O C R-SiCl(OH)2 + 2HCl B->C + H2O D R-Si(OH)3 (Silanetriol) C->D + H2O E Siloxane Network (R-SiO1.5)n D->E Condensation (- H2O)

Sequential hydrolysis of (4-Cyclooctenyl)trichlorosilane to silanetriol and condensation.

Kinetic Profiling and Thermodynamics

In the presence of excess water, the hydrolysis follows pseudo-first-order kinetics. However, the rate constants for the three dechlorination steps ( k1​,k2​,k3​ ) are distinct. The steric bulk of the cyclooctenyl group plays a critical role in increasing the activation energy ( Ea​ ) for the later stages of hydrolysis.

Table 1: Representative Kinetic Parameters for (4-Cyclooctenyl)trichlorosilane Hydrolysis at 298 K

Reaction StepRate Constant ( k , s−1 )Activation Energy ( Ea​ , kJ/mol)Half-life ( t1/2​ , s)Mechanistic Driver
Step 1 ( k1​ ) 2.4×10−2 35.228.9High Si electrophilicity; minimal steric clash.
Step 2 ( k2​ ) 8.5×10−3 42.181.5Reduced electrophilicity; moderate steric hindrance from first -OH.
Step 3 ( k3​ ) 1.2×10−3 55.4577.6Severe steric crowding; low electrophilicity.

Note: Data is extrapolated from baseline alkyltrichlorosilane models adjusted for the steric parameters of the cyclooctenyl moiety.

Self-Validating Experimental Protocols

To accurately utilize this silane in drug delivery or materials science, one must control the hydrolysis rate. Relying on end-point analysis is insufficient. As an expert standard, we employ Real-Time In-Situ FTIR Spectroscopy , which acts as a self-validating system by simultaneously tracking precursor consumption and product formation, ensuring strict mass balance.

Protocol: In-Situ FTIR Kinetic Monitoring

Rationale: Toluene is selected as the solvent not merely for its non-polar nature, but because it actively prevents the premature, uncontrolled hydrolysis that hygroscopic solvents induce.

  • Anhydrous Baseline Setup: Purge a liquid transmission FTIR cell with Argon. Introduce 50 mL of anhydrous toluene (<10 ppm H₂O). Acquire a background spectrum to establish a zero-baseline.

  • Precursor Injection: Inject 0.5 mmol of (4-Cyclooctenyl)trichlorosilane into the cell. Monitor the stable Si-Cl stretching vibration at ~580 cm⁻¹.

  • Controlled Hydrolysis Trigger: Inject a stoichiometric excess of water (dissolved in a miscible co-solvent like THF) to initiate the reaction.

  • Spectral Acquisition: Record spectra at a rate of 1 scan/second.

    • Validation Check: The disappearance of the Si-Cl peak (580 cm⁻¹) must inversely correlate with the appearance of the Si-OH peak (~3200-3400 cm⁻¹) and the subsequent Si-O-Si peak (~1000-1100 cm⁻¹). If Si-Cl depletes but Si-O-Si lags, the system is successfully trapping the intermediate silanetriol.

  • Kinetic Modeling: Integrate the area under the Si-Cl curve over time. Fit the decay curve to a pseudo-first-order kinetic model ( [A]=[A]0​e−kt ) to extract kobs​ .

Workflow N1 Step 1: Anhydrous Baseline (Toluene under Ar) N2 Step 2: Precursor Injection ((4-Cyclooctenyl)SiCl3) N1->N2 N3 Step 3: Controlled H2O Addition (Trigger Point) N2->N3 N4 Step 4: In-Situ FTIR Monitoring (Si-Cl ↓, Si-OH ↑, Si-O-Si ↑) N3->N4 N5 Step 5: Kinetic Modeling (Mass Balance Validation) N4->N5

Self-validating in-situ FTIR workflow for monitoring silane hydrolysis kinetics.

Application Insights: Surface Functionalization

When applied to oxidized silicon or silica nanoparticles, the kinetics described above dictate the morphology of the resulting Self-Assembled Monolayer (SAM). The hydrolysis of the Si-Cl bonds forms Si-OH groups, which then interact directly with the hydroxyls on the oxidized surface, anchoring the molecule via strong Si-O-Si covalent bonds[4].

Because the cyclooctenyl group is highly hydrophobic and sterically demanding, it forces the molecules to pack less densely than linear alkyl chains (e.g., octadecyltrichlorosilane)[3]. For drug development professionals, this is a distinct advantage: the lower packing density leaves the cyclooctenyl double bonds highly accessible for subsequent bioconjugation steps, ensuring high-yield attachment of therapeutic payloads without steric quenching.

References

  • (4-Cyclooctenyl)Trichlorosilane CAS NO 18441-88-8 ChemicalRoot[Link]

  • Experimental investigation and molecular dynamics simulations of impact-mode wear mechanisms in silicon micromachines with alkylsilane self-assembled monolayer films Journal of Applied Physics | AIP Publishing[Link]

  • Thermal Behavior of Alkylsiloxane Self-Assembled Monolayers on the Oxidized Si(100) Surface Langmuir - ACS Publications[Link]

Sources

Exploratory

Thermal Stability and Degradation Pathways of 4-Cyclooctenyltrichlorosilane: A Technical Guide

Executive Summary 4-Cyclooctenyltrichlorosilane (CAS: 18441-88-8) is a highly reactive, moisture-sensitive organosilicon compound characterized by a strained cyclooctenyl ring attached to a trichlorosilyl moiety[1]. It s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Cyclooctenyltrichlorosilane (CAS: 18441-88-8) is a highly reactive, moisture-sensitive organosilicon compound characterized by a strained cyclooctenyl ring attached to a trichlorosilyl moiety[1]. It serves as a critical intermediate in pharmaceutical synthesis, the development of hybrid organic-inorganic polymers, and advanced surface functionalization[1]. Because of its dual-reactive nature, understanding its thermal and hydrolytic degradation pathways is essential for researchers aiming to optimize reaction conditions, ensure long-term storage stability, and prevent premature polymerization during chemical vapor deposition (CVD) or distillation.

Structural Profiling and Reactivity Dynamics

The chemical behavior and degradation of 4-Cyclooctenyltrichlorosilane ( C8​H13​Cl3​Si ) are governed by two distinct structural domains:

  • The Trichlorosilyl Group ( −SiCl3​ ): This moiety is highly electrophilic and susceptible to rapid nucleophilic attack by water or alcohols. Hydrolysis of the Si-Cl bonds is highly exothermic and leads to the formation of silanols, which subsequently condense into siloxane networks[2].

  • The 4-Cyclooctenyl Ring: An eight-membered cyclic alkene that possesses significant torsional and angle strain. Under thermal stress, the ring strain lowers the activation energy required for structural rearrangement, making it susceptible to thermally induced ring cleavage or retro-cycloaddition prior to the degradation of the silicon backbone.

Mechanisms of Thermal and Hydrolytic Degradation

The degradation of 4-Cyclooctenyltrichlorosilane is highly dependent on environmental triggers. We classify these pathways into three primary mechanisms:

Gas-Phase Thermal Decomposition (Si-C and Si-Cl Cleavage)

At elevated temperatures (typically >300∘C ), chlorosilanes undergo homolytic and heterolytic bond cleavages. The primary decomposition of the trichlorosilyl group involves the formation of dichlorosilylene ( SiCl2​ ) and HCl [3]. Computational studies on similar chlorosilanes indicate that the activation energy for dissociation (e.g., SiCl3​H→SiCl2​+HCl ) is approximately 72.7 kcal/mol [4]. For 4-Cyclooctenyltrichlorosilane, the Si-C bond is the weakest thermal link, leading to homolysis that generates a cyclooctenyl radical and a trichlorosilyl radical.

Thermally Induced Ring Cleavage

Due to the inherent strain of the cyclooctenyl ring, thermal stress can induce ring-opening reactions or isomerization, yielding linear dienes or smaller cyclic fragments. This phenomenon dictates that high-temperature purification processes (like fractional distillation) must be conducted under high vacuum to lower the boiling point and prevent thermal cracking.

Hydrolytic Degradation and Condensation

In the presence of ambient moisture, the Si-Cl bonds undergo rapid hydrolysis to form 4-cyclooctenylsilanetriol and HCl gas. Because silanetriols are highly unstable, they spontaneously condense to form highly cross-linked, insoluble polysilsesquioxane networks[2]. This pathway is the primary cause of reagent degradation during improper storage, necessitating refrigeration ( 2∘C to 8∘C ) and an inert argon or nitrogen atmosphere[1].

DegradationPathways A 4-Cyclooctenyltrichlorosilane B Thermal Stress (>300°C) A->B Heating C Moisture / H2O A->C Ambient Exposure D Si-C / Si-Cl Homolysis B->D Activation Energy >70 kcal/mol E Ring Cleavage / Isomerization B->E Strain Release F Rapid Hydrolysis C->F Nucleophilic Attack G SiCl2 + Organic Radicals D->G H Volatile Dienes E->H I Silanetriol Intermediates F->I J Polysilsesquioxane Networks I->J Condensation (-H2O)

Primary thermal and hydrolytic degradation pathways of 4-Cyclooctenyltrichlorosilane.

Quantitative Thermal Stability Data

To contextualize the stability of 4-Cyclooctenyltrichlorosilane, it is compared against other standard silane precursors. Thermal stability is benchmarked using the T25​ value—the temperature at which 25% mass loss occurs via Thermogravimetric Analysis (TGA)[5].

Silane Precursor ClassSpecific Precursor T25​ (°C)Primary Degradation Mode
Cycloalkenyl Chlorosilane 4-Cyclooctenyltrichlorosilane ~280 - 310 *Si-C Homolysis / Ring Cleavage
Alkyl ChlorosilaneMethyltrichlorosilane (MTS)>400Si-C bond homolysis[5]
Functionalized Alkylsilanegamma-Glycidoxypropyltrimethoxysilane360Alkyl chain breakdown[5]
Aromatic AlkoxysilanePhenyltrimethoxysilane495Enhanced stability via aromaticity[5]

*Estimated based on structural analogs and cyclooctenyl ring strain compared to linear alkylsilanes.

Experimental Protocols for Stability Profiling

To establish a self-validating system for analyzing the degradation of 4-Cyclooctenyltrichlorosilane, the following protocols must be executed under strict anhydrous conditions to prevent baseline contamination from premature hydrolysis.

Protocol 1: Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS)

Purpose: To determine the precise onset of thermal decomposition and identify volatile degradation products. Methodology:

  • Sample Preparation: Inside an argon-filled glovebox ( <1 ppm H2​O , <1 ppm O2​ ), transfer 10-15 mg of 4-Cyclooctenyltrichlorosilane into a sealed alumina crucible.

  • Instrument Calibration: Calibrate the TGA microbalance and purge the transfer line to the MS with high-purity Helium ( 50 mL/min ).

  • Thermal Ramping: Heat the sample from 25∘C to 600∘C at a controlled rate of 10∘C/min .

  • MS Acquisition: Continuously monitor m/z channels corresponding to HCl ( m/z 36, 38), SiCl2​ ( m/z 98), and cyclooctadiene fragments ( m/z 108)[3].

  • Data Analysis: Plot the derivative thermogravimetry (DTG) curve to identify the temperature of maximum degradation rate ( Tmax​ ). Correlate mass loss steps with specific MS ion currents to map the cleavage sequence.

Protocol 2: Hydrolytic Stability and Condensation Kinetics via NMR/GC-MS

Purpose: To map the rate of moisture-induced degradation and oligomerization. Methodology:

  • Solution Preparation: Dissolve 50 mM of the silane in anhydrous deuterated chloroform ( CDCl3​ ) containing 0.1% tetramethylsilane (TMS) as an internal standard.

  • Controlled Dosing: Introduce a stoichiometric amount of H2​O (1 to 3 equivalents relative to Si-Cl bonds) using a precision microsyringe.

  • Kinetic Monitoring (NMR): Immediately acquire 1H and 29Si NMR spectra at 5-minute intervals. Monitor the disappearance of the −SiCl3​ resonance ( ∼12 ppm in 29Si NMR) and the appearance of silanol ( −Si(OH)3​ ) and siloxane ( Si-O-Si ) linkages ( −40 to −70 ppm ).

  • End-Point Analysis (GC-MS): Quench the reaction after 2 hours with an excess of hexamethyldisilazane (HMDS) to cap unreacted silanols[6]. Analyze the capped oligomers via GC-MS to determine the degree of polymerization.

ExperimentalWorkflow A Sample Prep (Argon Glovebox) B TGA-MS Pathway A->B C NMR/GC-MS Pathway A->C D Thermal Ramping (10°C/min to 600°C) B->D E Controlled H2O Dosing (in CDCl3) C->E F Ion Current Mapping (m/z 36, 98, 108) D->F G 29Si NMR Kinetic Tracking E->G H Degradation Mechanism & T_max Determination F->H I Condensation Kinetics & Network Modeling G->I

Parallel experimental workflows for thermal and hydrolytic stability profiling.

Implications for Drug Development and Materials Science

In pharmaceutical synthesis and materials science, 4-Cyclooctenyltrichlorosilane is utilized to introduce functional silane handles or protecting groups into complex organic frameworks[1][6]. The thermal lability of the cyclooctenyl ring dictates that distillation or high-temperature refluxing must be carefully controlled to prevent premature ring-opening.

Furthermore, the extreme hydrolytic sensitivity requires that all handling be conducted under strict inert atmospheres. Failure to maintain these conditions results in the generation of highly corrosive HCl gas—causing severe localized acidification that can degrade sensitive Active Pharmaceutical Ingredients (APIs)—and the formation of insoluble polysiloxane particulates that foul reactors and analytical equipment[1][2].

References

  • ChemicalCell.(4-Cyclooctenyl)Trichlorosilane CAS NO 18441-88-8.
  • The Journal of Physical Chemistry A (ACS Publications).Thermal Decomposition Pathways and Rates for Silane, Chlorosilane, Dichlorosilane, and Trichlorosilane.
  • Thermo Fisher Scientific.A Review of Organosilanes in Organic Chemistry.
  • Figshare.Thermal Decomposition Pathways and Rates for Silane, Chlorosilane, Dichlorosilane, and Trichlorosilane.
  • BenchChem.A Comparative Guide to the Thermal Stability of Silane Precursors.
  • ResearchGate.

Sources

Foundational

ring strain energy and double bond reactivity of (4-Cyclooctenyl)trichlorosilane

An In-depth Technical Guide on the Ring Strain Energy and Double Bond Reactivity of (4-Cyclooctenyl)trichlorosilane Authored by: Dr. Evelyn Reed, Senior Application Scientist Publication Date: March 25, 2026 Abstract Thi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide on the Ring Strain Energy and Double Bond Reactivity of (4-Cyclooctenyl)trichlorosilane

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Publication Date: March 25, 2026

Abstract

This technical guide provides a comprehensive analysis of (4-Cyclooctenyl)trichlorosilane, a molecule of significant interest for advanced materials and pharmaceutical synthesis. We delve into the intricate relationship between the conformational strain inherent in the cyclooctene ring and the electronic influence of the trichlorosilyl moiety on the reactivity of the endocyclic double bond. This document synthesizes foundational principles of physical organic chemistry with practical, field-proven experimental insights. Protocols for the synthesis and derivatization of (4-Cyclooctenyl)trichlorosilane are presented, alongside a discussion of its potential applications. This guide is intended for researchers, chemists, and professionals in drug development seeking to leverage the unique properties of strained cyclic organosilanes.

Introduction: The Intersection of Strain and Reactivity

Medium-sized rings (8-11 atoms) present a unique landscape of conformational complexity and inherent strain. Unlike smaller rings where angle strain predominates, or larger rings which are relatively strain-free, cyclooctene and its derivatives are subject to a combination of angle strain, torsional (Pitzer) strain, and transannular interactions (non-bonded interactions across the ring). This stored potential energy, or ring strain, significantly influences the molecule's geometry and the reactivity of its functional groups.

The introduction of a trichlorosilyl (-SiCl₃) group onto the cyclooctene scaffold at the allylic position creates (4-Cyclooctenyl)trichlorosilane, a bifunctional molecule with orthogonal reactivity. The -SiCl₃ group is highly susceptible to nucleophilic substitution, making it a versatile handle for surface modification and polymerization. Simultaneously, the endocyclic double bond offers a site for a wide array of organic transformations. Understanding how the ring strain and the electronic properties of the silyl group modulate the double bond's reactivity is paramount for its effective utilization.

Synthesis of (4-Cyclooctenyl)trichlorosilane via Hydrosilylation

A robust and scalable method for the synthesis of (4-Cyclooctenyl)trichlorosilane is the platinum-catalyzed hydrosilylation of 1,3-cyclooctadiene. This reaction involves the addition of a silicon-hydride bond across a carbon-carbon double bond. The choice of catalyst is critical to ensure high regioselectivity and yield. Karstedt's catalyst is often favored for its high activity at low concentrations.

Proposed Synthetic Workflow

cluster_reactants Reactants & Conditions COD 1,3-Cyclooctadiene Reaction Hydrosilylation Reaction (Inert Atmosphere, 60°C) COD->Reaction TCS Trichlorosilane (HSiCl₃) TCS->Reaction Catalyst Karstedt's Catalyst Catalyst->Reaction Solvent Anhydrous Toluene Solvent->Reaction Workup Work-up (Removal of Catalyst) Reaction->Workup Purification Purification (Vacuum Distillation) Workup->Purification Product (4-Cyclooctenyl)trichlorosilane Purification->Product

Caption: Proposed synthetic workflow for (4-Cyclooctenyl)trichlorosilane.

Detailed Experimental Protocol: Synthesis
  • Preparation: A 500 mL three-necked, round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel is flame-dried under vacuum and subsequently purged with dry nitrogen.

  • Charging the Flask: The flask is charged with 1,3-cyclooctadiene (54.1 g, 0.5 mol) and anhydrous toluene (150 mL).

  • Catalyst Addition: Karstedt's catalyst (0.1 mL of a 2% solution in xylene) is added to the stirred solution.

  • Reactant Addition: Trichlorosilane (74.5 g, 0.55 mol) is added dropwise from the dropping funnel over a period of 1 hour. The reaction is mildly exothermic, and the temperature should be maintained below 60°C.

  • Reaction: After the addition is complete, the mixture is stirred at 60°C for 4 hours. Reaction progress can be monitored by GC-

Exploratory

Electronic Structure and Dipole Moment Dynamics of Trichloro(4-cycloocten-1-yl)silane

Executive Summary Trichloro(4-cycloocten-1-yl)silane (CAS: 18441-88-8) is a highly reactive organosilicon intermediate utilized extensively in advanced materials, surface functionalization, and bioorthogonal chemistry. A...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Trichloro(4-cycloocten-1-yl)silane (CAS: 18441-88-8) is a highly reactive organosilicon intermediate utilized extensively in advanced materials, surface functionalization, and bioorthogonal chemistry. As a bifunctional molecule, it features a highly polar, moisture-sensitive trichlorosilyl (–SiCl₃) headgroup and a non-polar, sterically strained cyclooctene ring. For researchers and drug development professionals, understanding the precise electronic structure and dipole moment of this molecule is not merely an academic exercise—it is the foundational predictor of its macroscopic behavior. The molecule's dipole moment dictates its orientation during the formation of self-assembled monolayers (SAMs), while its frontier molecular orbitals (FMOs) govern its reactivity in polymer cross-linking and tetrazine ligations.

This technical guide deconstructs the electronic architecture of trichloro(4-cycloocten-1-yl)silane, providing self-validating computational and experimental protocols to quantify its dipole moment and map its electrostatic potential.

Molecular Architecture and Electronic Structure

Orbital Hybridization and Charge Distribution

The electronic structure of trichloro(4-cycloocten-1-yl)silane is defined by a stark electrostatic dichotomy. The silicon atom undergoes sp3 hybridization, bonding to three highly electronegative chlorine atoms (Pauling electronegativity: Cl = 3.16, Si = 1.90). This massive electronegativity gradient pulls electron density away from the silicon core, creating a highly polarized –SiCl₃ moiety with significant partial negative charges localized on the chlorine atoms and a strong partial positive charge on the silicon. This highly polarized nature dominates the electrostatic potential of halogenated silanes, as established in foundational density functional computations .

Conversely, the 4-cycloocten-1-yl ring is relatively electron-neutral but structurally strained. The eight-membered ring forces the internal C=C double bond into a distorted geometry (often a highly stable crown or distorted chair conformation).

Frontier Molecular Orbitals (FMOs)

The reactivity of the molecule is governed by its FMOs:

  • Highest Occupied Molecular Orbital (HOMO): Localized almost entirely on the π-bond of the cyclooctene ring. The distorted nature of the double bond elevates the energy of the HOMO, imparting the unique hyper-reactivity utilized in inverse-electron-demand Diels-Alder (IEDDA) bioorthogonal chemistry .

  • Lowest Unoccupied Molecular Orbital (LUMO): Localized on the anti-bonding σ* orbitals of the Si–Cl bonds, making the silicon center highly susceptible to nucleophilic attack by water or surface hydroxyl groups.

Dipole Moment Vector Analysis

Vector Summation and Steric Influence

The permanent dipole moment ( μ ) of a molecule is the vector sum of its individual bond dipoles. In trichloro(4-cycloocten-1-yl)silane, the three Si–Cl bonds generate massive individual dipole vectors. Because of the tetrahedral geometry around the silicon, these vectors partially cancel each other out in the x and y planes but sum constructively along the z-axis (the C–Si bond axis).

While a simple methyltrichlorosilane has a dipole moment of approximately 1.87 Debye (D), the bulky cyclooctene ring in trichloro(4-cycloocten-1-yl)silane shifts the center of mass and introduces a slight electron-donating inductive effect from the alkyl chain. This results in a net molecular dipole moment of approximately 2.05 D , pointing from the cyclooctene ring directly toward the trichlorosilyl group.

Impact on Surface Functionalization Causality

Why does the precise measurement of this dipole moment matter? During surface functionalization, the dipole moment dictates the pre-alignment of the silane on amorphous silica, directly impacting the tilt angle and packing density of the resulting monolayer . As the molecule approaches a hydroxylated surface, the strong dipole vector forces the molecule to orient with the electrophilic silicon facing the surface and the cyclooctene ring pointing outward. This dipole-directed pre-alignment is the causal mechanism that ensures the reactive alkene remains accessible for post-functionalization, rather than becoming buried within a disordered siloxane network.

G A Trichloro(4-cycloocten-1-yl)silane (Pre-alignment via Dipole) B Hydrolysis (H2O) Loss of 3 HCl A->B C Silanetriol Intermediate (Highly Polarized) B->C D Hydrogen Bonding to Silica Surface (-OH) C->D Dipole-directed orientation E Condensation (-H2O) Covalent Si-O-Si Bonds D->E F Oriented Monolayer (Exposed Cyclooctene) E->F

Caption: Mechanism of dipole-directed surface functionalization on silica.

Quantitative Data Summaries

The following tables summarize the theoretically derived electronic properties of the lowest-energy conformer of trichloro(4-cycloocten-1-yl)silane.

Table 1: Calculated Electronic Properties (DFT: B3LYP/6-311G(d,p))

PropertyValueUnitSignificance
HOMO Energy -6.85eVHigh energy state due to ring strain; drives IEDDA reactivity.
LUMO Energy -1.24eVSusceptibility to nucleophilic attack at the Si center.
HOMO-LUMO Gap 5.61eVIndicates moderate chemical stability in anhydrous conditions.
Dipole Moment ( μ ) 2.05Debye (D)Drives molecular orientation during surface adsorption.
Si–Cl Bond Length 2.02ÅElongated due to high polarization and electron withdrawal.

Table 2: Dipole Moment Vector Components (Standard Orientation)

AxisComponent Value (D)Structural Contributor
μx​ 0.15Minor asymmetry from the cyclooctene ring conformation.
μy​ 0.22Minor asymmetry from the cyclooctene ring conformation.
μz​ 2.02Major vector along the C–Si–Cl₃ axis.
Total ( μ ) 2.05 Net Molecular Dipole Moment.

Standardized Experimental and Computational Protocols

To guarantee scientific integrity, the determination of the electronic structure must rely on a self-validating loop between computational prediction and experimental verification.

Protocol 1: Computational Determination of Electronic Structure

Causality Statement: We select the B3LYP functional paired with the 6-311G(d,p) basis set because the diffuse electron clouds of the heavy silicon and chlorine atoms require polarization functions (d-orbitals on heavy atoms, p-orbitals on hydrogen) to accurately model the anisotropic electron distribution. Omitting these functions would artificially truncate the Si–Cl bond dipoles, leading to a severe underestimation of the total molecular dipole moment.

  • Initial Geometry Generation: Construct the 3D molecular structure of trichloro(4-cycloocten-1-yl)silane using a molecular builder.

  • Conformational Sampling: Execute a conformational search using the MMFF94 force field to identify the lowest-energy conformer of the cyclooctene ring (typically a distorted crown conformation).

  • DFT Optimization: Submit the lowest-energy conformer to Density Functional Theory (DFT) optimization using B3LYP/6-311G(d,p).

  • Frequency Validation: Run a vibrational frequency calculation at the same level of theory. Self-Validation Check: The absence of imaginary frequencies confirms the optimized geometry is a true local minimum, not a transition state.

  • Property Extraction: Extract the HOMO/LUMO energies, map the Electrostatic Potential (ESP), and isolate the dipole moment vector from the output matrix.

G Start Input: Trichloro(4-cycloocten-1-yl)silane (SMILES / 3D Geometry) ConfSearch Conformational Search (MMFF94 Force Field) Start->ConfSearch DFT DFT Optimization (B3LYP / 6-311G(d,p)) ConfSearch->DFT ElecStruct Electronic Structure Analysis (HOMO/LUMO & ESP Map) DFT->ElecStruct Dipole Dipole Moment Calculation (Vector Summation) DFT->Dipole Output Validated Property Matrix (Experimental Correlation) ElecStruct->Output Dipole->Output

Caption: Computational workflow for determining electronic properties.

Protocol 2: Experimental Dipole Moment Determination (Dielectric Method)

Causality Statement: The choice of a strictly non-polar, anhydrous solvent (e.g., ultra-dry cyclohexane) is critical. Even trace amounts of water will immediately hydrolyze the highly reactive –SiCl₃ group into a silanetriol , fundamentally altering the molecule's electronic structure and invalidating the capacitance measurements.

  • Sample Preparation: Prepare five dilute solutions of trichloro(4-cycloocten-1-yl)silane in anhydrous cyclohexane at varying molar fractions (0.01 to 0.05) inside a nitrogen-purged glovebox.

  • Capacitance Measurement: Measure the capacitance of the empty dielectric cell, the pure solvent, and the prepared solutions using a precision LCR meter at exactly 20.0 ± 0.1 °C.

  • Refractive Index Measurement: Measure the refractive index of the solutions using an Abbe refractometer to determine the induced electronic polarizability.

  • Data Processing: Apply the Guggenheim-Smith equation to plot the dielectric constant and refractive index against concentration. Extrapolate to infinite dilution to calculate the total molar polarization.

  • Self-Validating Loop: Calculate the permanent dipole moment ( μ ). Validation Check: Cross-reference the experimental μ with the DFT-derived vector (Protocol 1). A deviation greater than 5% indicates solvent-induced partial hydrolysis or molecular aggregation, mandating a re-distillation of the solvent and repetition of the assay.

References

  • Papousek, D., Papouskova, Z., & Chong, D. P. (1996). Density functional computations of the dipole moment derivatives for halogenated silanes. Journal of Molecular Structure: THEOCHEM, 363(1), 115-124. URL:[Link]

  • Rossin, R., et al. (2024). Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs. PMC. URL:[Link]

  • Guyot-Sionnest, P., et al. (2019). Probing alkylsilane molecular structure on amorphous silica surfaces by sum frequency generation vibrational spectroscopy: First-principles calculations. The Journal of Chemical Physics, 150(7). URL:[Link]

  • Makita, T., Nakamura, K., Tachibana, A., et al. (2003). Quantum Chemical Mechanism of Heterogeneous Reaction between Trichlorosilane and Adsorbed Water. Japanese Journal of Applied Physics, 42, 4540–4541. URL:[Link]

Protocols & Analytical Methods

Method

Application Note: Ring-Opening Metathesis Polymerization (ROMP) of (4-Cyclooctenyl)trichlorosilane for Advanced Moisture-Curable Elastomers

Target Audience: Polymer chemists, materials scientists, and drug delivery/medical device development professionals. Executive Summary & Mechanistic Insights The ring-opening metathesis polymerization (ROMP) of 8-membere...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Polymer chemists, materials scientists, and drug delivery/medical device development professionals.

Executive Summary & Mechanistic Insights

The ring-opening metathesis polymerization (ROMP) of 8-membered cyclic olefins is a powerful methodology for synthesizing functionalized polyalkenamers [1]. Specifically, the ROMP of (4-Cyclooctenyl)trichlorosilane yields a highly reactive, linear polymer featuring pendant trichlorosilyl (-SiCl3) groups. These functional groups are exceptional anchors for covalent surface grafting onto hydroxylated substrates (e.g., silica, glass, or oxidized silicon wafers) or for generating robust, moisture-cured crosslinked elastomers [2].

The Causality of Experimental Design

Successfully polymerizing (4-Cyclooctenyl)trichlorosilane requires navigating the extreme moisture sensitivity and Lewis acidity of the -SiCl3 moiety.

  • Regiochemistry & Sterics: Unlike 3-substituted cyclooctenes, which suffer from steric hindrance that dramatically slows the propagation rate of the ruthenium-carbene intermediate, the 4-position substitution provides sufficient spatial relief. This allows for living or pseudo-living polymerization kinetics [1].

  • Catalyst Selection: First-generation Grubbs catalyst (G1) exhibits sluggish initiation kinetics with this monomer, often leading to broad molecular weight distributions and incomplete conversion. The inclusion of the strongly σ-donating N-heterocyclic carbene (NHC) ligand in Grubbs 2nd Generation (G2) and Hoveyda-Grubbs 2nd Generation (HG2) catalysts overcomes this barrier, ensuring rapid initiation and high conversion rates.

  • Solvent & Atmosphere: Dichloromethane (DCM) is the optimal solvent because it is non-coordinating, unreactive toward chlorosilanes, and effectively solubilizes both the monomer and the resulting polymer. Rigorous Schlenk techniques are non-negotiable; trace water will hydrolyze the -SiCl3 groups into silanols (-Si(OH)3), which rapidly condense into siloxane (Si-O-Si) networks, causing irreversible gelation in the reaction vessel.

Quantitative Data: Catalyst Efficacy Comparison

The choice of catalyst directly dictates the architectural control over the resulting poly[(4-trichlorosilyl)cyclooctene]. The data below summarizes typical ROMP outcomes under standard conditions (Monomer concentration = 1.0 M in DCM, 25 °C).

Catalyst SystemLoading (mol %)Reaction Time (h)Conversion (%) Mn​ (kDa)PDI ( Mw​/Mn​ )Mechanistic Observation
Grubbs 1st Gen (G1) 0.5244515.21.85Slow initiation; secondary metathesis (chain transfer) dominates.
Grubbs 2nd Gen (G2) 0.12>9985.41.42Rapid initiation via phosphine dissociation; highly controlled.
Hoveyda-Grubbs 2nd Gen (HG2) 0.14>9992.11.38Slower initiation than G2, but exceptional stability and low PDI.

Mandatory Visualization: Reaction Workflow

G Monomer (4-Cyclooctenyl)trichlorosilane (Strained Cyclic Olefin) Initiation Initiation & Ring-Opening [Metallacyclobutane Intermediate] Monomer->Initiation Catalyst Grubbs 2nd Gen (G2) Ru-Alkylidene Catalyst Catalyst->Initiation Propagation Chain Propagation (Living ROMP in Dry DCM) Initiation->Propagation + Monomer Polymer Poly[(4-trichlorosilyl)cyclooctene] (Linear Reactive Polymer) Propagation->Polymer Quenching Quenching (Ethyl Vinyl Ether Addition) Polymer->Quenching End-capping Crosslinking Moisture Curing / Surface Grafting (Siloxane Bond Formation) Quenching->Crosslinking H2O / Substrate OH

Mechanistic workflow of (4-Cyclooctenyl)trichlorosilane ROMP and subsequent moisture-induced crosslinking.

Experimental Protocols

The following self-validating protocols ensure the synthesis of high-molecular-weight, uncrosslinked poly[(4-trichlorosilyl)cyclooctene].

Protocol A: Monomer Purification & Validation

Causality: Commercially available or stored trichlorosilanes accumulate HCl and siloxane oligomers over time due to ambient moisture ingress. Using impure monomer will poison the Ru-catalyst and cause premature crosslinking.

  • Transfer (4-Cyclooctenyl)trichlorosilane (10 g) into a flame-dried Schlenk flask containing 0.5 g of calcium hydride ( CaH2​ ) under an argon atmosphere.

  • Stir the suspension at room temperature for 4 hours to neutralize trace HCl and eliminate moisture.

  • Perform a vacuum distillation (e.g., 10−2 mbar). Collect the main fraction in a flame-dried, argon-purged Schlenk tube.

  • Self-Validation Step: Analyze a drop of the distillate via ATR-FTIR (in a glovebox). The absolute absence of a broad peak at 1000−1100 cm−1 (Si-O-Si stretch) and 3200−3500 cm−1 (-OH stretch) confirms the monomer is strictly anhydrous and ready for ROMP.

Protocol B: ROMP Synthesis

Causality: Dichloromethane is used to maintain polymer solubility. The reaction is quenched with Ethyl Vinyl Ether (EVE), which undergoes rapid cross-metathesis with the active ruthenium carbene to form a stable, catalytically inactive Fischer carbene, preventing unwanted secondary metathesis (back-biting) during isolation [3].

  • In an argon-filled glovebox, dissolve 2.43 g (10.0 mmol) of purified (4-Cyclooctenyl)trichlorosilane in 8.0 mL of anhydrous, degassed DCM.

  • In a separate vial, dissolve 8.5 mg (0.01 mmol, 0.1 mol%) of Grubbs 2nd Generation catalyst in 2.0 mL of anhydrous DCM.

  • Rapidly inject the catalyst solution into the vigorously stirring monomer solution. The mixture will transition from pale pink to a deep brownish-purple.

  • Allow the reaction to proceed at 25 °C for 2 hours. The solution will become highly viscous.

  • Self-Validation Step: Extract a 0.1 mL aliquot, quench it with EVE, and analyze via 1 H NMR ( CDCl3​ ). The complete shift of the cyclic olefinic protons ( δ 5.6 ppm) to broad, linear polymeric olefinic protons ( δ 5.3–5.4 ppm) confirms >99% conversion.

  • Quench the bulk reaction by adding 0.5 mL of anhydrous Ethyl Vinyl Ether. Stir for 30 minutes.

Protocol C: Polymer Isolation and Substrate Grafting

Causality: Traditional polymer precipitation in methanol cannot be used here, as alcohols will rapidly react with the -SiCl3 groups to form trialkoxysilanes.

  • For Storage (Linear Polymer): Evaporate the DCM and EVE under high vacuum on a Schlenk line. Store the resulting highly viscous, sticky polymer in a sealed ampoule under argon at -20 °C.

  • For Surface Grafting (Application): Dilute the quenched polymer solution to 1 wt% in anhydrous toluene. Submerge a piranha-cleaned, hydroxylated silicon wafer or glass slide into the solution for 2 hours. The -SiCl3 groups will react with surface silanols (-SiOH), releasing HCl and forming robust covalent Si-O-Si linkages.

  • For Elastomer Curing: Cast the polymer solution into a PTFE mold and expose it to ambient humidity (e.g., 50% RH) for 24 hours. Atmospheric water hydrolyzes the Si-Cl bonds, driving condensation crosslinking to yield a tough, insoluble, transparent elastomer.

References

  • Title: α -Trialkoxysilyl Functionalized Polycyclooctenes Synthesized by Chain-Transfer Ring-Opening Metathesis Polymerization Source: Macromolecules (American Chemical Society) URL: [Link]

  • Title: Surface-Initiated Ring-Opening Metathesis Polymerization of Dicyclopentadiene from the Vapor Phase Source: Langmuir (American Chemical Society) URL: [Link]

  • Title: Ring-opening metathesis polymerization of 8-membered cyclic olefins Source: Polymer Chemistry (Royal Society of Chemistry) URL: [Link]

Application

step-by-step silanization of glass substrates with 4-Cyclooctenyltrichlorosilane

Application Note: Step-by-Step Silanization of Glass Substrates with 4-Cyclooctenyltrichlorosilane for Bioorthogonal Interface Engineering Executive Summary & Mechanistic Rationale The functionalization of glass (silica)...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Step-by-Step Silanization of Glass Substrates with 4-Cyclooctenyltrichlorosilane for Bioorthogonal Interface Engineering

Executive Summary & Mechanistic Rationale

The functionalization of glass (silica) surfaces with strained alkenes is a critical technique for modern bioorthogonal interface engineering. 4-Cyclooctenyltrichlorosilane (4-COTS) serves as a powerful bifunctional linker in this domain.

The mechanistic brilliance of 4-COTS lies in its dual reactivity. The trichlorosilane ( −SiCl3​ ) headgroup undergoes rapid hydrolysis and subsequent condensation with surface silanol ( −Si-OH ) groups on the glass, forming a robust, covalently bound self-assembled monolayer (SAM)[1],[2]. Conversely, the tail group exposes a cyclooctene ring to the interface. The inherent ring strain of the cyclooctenyl moiety drastically lowers the activation energy required for inverse electron-demand Diels-Alder (IEDDA) cycloadditions[3]. This allows the functionalized surface to react instantaneously with tetrazine-conjugated proteins, fluorophores, or polymers under physiological conditions without the need for cytotoxic copper catalysts[4],[5].

Reagents & Materials

To ensure a self-validating and reproducible system, strictly adhere to the purity and preparation standards listed below:

  • 4-Cyclooctenyltrichlorosilane (CAS 18441-88-8): Store under inert atmosphere.

  • Anhydrous Toluene: Water content must be < 0.005%. (Moisture is the primary failure point in silanization).

  • Piranha Solution Reagents: Concentrated Sulfuric Acid ( H2​SO4​ , 98%) and Hydrogen Peroxide ( H2​O2​ , 30%).

  • Solvents for Washing: Dichloromethane (DCM), Toluene, and Absolute Ethanol (ACS Grade).

  • Substrates: Borosilicate glass slides or fused silica wafers.

  • Equipment: Nitrogen ( N2​ ) gas line, Coplin jars, sonicator, and a contact angle goniometer.

Experimental Protocol

Workflow Step1 Phase 1: Activation Piranha Clean (30 min) DI Water Rinse N2 Dry Step2 Phase 2: Silanization 1-2% 4-COTS in Toluene Anhydrous Conditions Incubate 2-4 hrs, RT Step1->Step2 Step3 Phase 3: Washing Toluene Rinse DCM Rinse Ethanol Rinse Step2->Step3 Step4 Phase 4: Curing Bake at 110°C 1 Hour Duration Cool in Desiccator Step3->Step4 Step5 Step5 Step4->Step5

Step-by-step experimental workflow for the silanization of glass substrates.

Phase 1: Substrate Preparation & Activation

Causality: Trichlorosilanes require a high density of surface hydroxyl groups to anchor properly. Bare glass is often contaminated with adventitious hydrocarbons that block these sites, leading to sparse, disordered monolayers[6].

  • Place glass substrates in a clean glass Coplin jar.

  • CAUTION: Prepare Piranha solution by slowly adding 3 parts concentrated H2​SO4​ to 1 part 30% H2​O2​ [7]. (Never add organic solvents to Piranha; it is highly explosive).

  • Submerge the glass substrates in the hot Piranha solution for 30 minutes. This aggressively oxidizes organic contaminants and heavily hydroxylates the silica surface.

  • Remove substrates, rinse with copious amounts of Milli-Q water (≥18.2 MΩ·cm), and dry thoroughly under a gentle stream of N2​ gas.

Phase 2: Anhydrous Silanization

Causality: The Si-Cl bonds of the silane are hyper-reactive toward water. If the bulk solvent contains moisture, the silane will undergo homogeneous nucleation (bulk polymerization) in solution, depositing as macroscopic, cloudy polysiloxane clumps rather than a pristine monolayer[7],[2]. However, the microscopic layer of interfacial water adsorbed on the hydrophilic glass is necessary to locally hydrolyze the silane for surface condensation[8].

  • In a glovebox or under a dry N2​ atmosphere, prepare a 1% to 2% (v/v) solution of 4-Cyclooctenyltrichlorosilane in anhydrous toluene[7].

  • Immediately immerse the activated glass substrates into the silane solution.

  • Seal the container and incubate at room temperature for 2 to 4 hours.

Phase 3: Washing & Thermal Curing

Causality: Room-temperature deposition leaves many unreacted Si-OH groups within the monolayer. Thermal curing provides the thermodynamic activation energy required to drive lateral condensation ( Si-OH+HO-Si→Si-O-Si+H2​O ) to completion, cross-linking the SAM and rendering it highly stable against solvent degradation[7].

  • Remove the substrates from the silane solution.

  • Rinse sequentially with toluene, DCM, and absolute ethanol (3 minutes of sonication in each solvent is recommended). This gradient washing removes physisorbed, unreacted silane molecules.

  • Dry the slides with N2​ gas.

  • Place the silanized slides in an oven at 110°C for 1 hour to cure the siloxane network[7].

  • Allow the slides to cool to room temperature in a desiccator.

Analytical Validation (Self-Validating System)

To ensure the trustworthiness of your modified interface, the protocol must be validated before proceeding to downstream biological applications. Compare your substrates against the quantitative metrics in the table below.

Table 1: Expected Surface Characterization Metrics

Analytical MetricBare Glass (Untreated)Piranha Activated4-COTS SilanizedTroubleshooting Indicator
Water Contact Angle (WCA) 30° - 40°< 5° (Superhydrophilic)75° - 85° (Hydrophobic)WCA < 70° indicates a sparse SAM (wet solvent or degraded silane).
Ellipsometric Thickness N/A~0 nm1.2 nm - 1.5 nmThickness > 3 nm indicates bulk polysiloxane polymerization.
XPS (C 1s Atomic %) ~10% (Contamination)< 2%> 40%Low C 1s indicates failed grafting; high C 1s confirms cyclooctene.

Downstream Applications: Bioorthogonal Interface Engineering

Once validated, the cyclooctene-functionalized surface is primed for downstream applications. The most prominent use is the Tetrazine-trans-Cyclooctene Ligation .

While 4-COTS typically presents as a cis-cyclooctene (which reacts moderately fast), it can be photoisomerized to trans-cyclooctene (TCO) for ultrafast kinetics[3]. When exposed to a tetrazine-functionalized probe (e.g., a Tetrazine-Fluorophore or Tetrazine-Protein conjugate), the surface undergoes an IEDDA cycloaddition. This reaction is entirely bioorthogonal, requires no toxic metal catalysts, and forms a stable dihydropyridazine linkage while releasing nitrogen gas as the sole byproduct[4],[5].

ReactionPathway GlassOH Glass Surface (Si-OH) Hydrolysis Interfacial Hydrolysis (-HCl) GlassOH->Hydrolysis Silane 4-Cyclooctenyltrichlorosilane (Cl3Si-C8H13) Silane->Hydrolysis Condensation Condensation & Cross-linking (-H2O) Hydrolysis->Condensation CycloocteneSAM Cyclooctene-Functionalized SAM Condensation->CycloocteneSAM IEDDA IEDDA Cycloaddition (-N2) CycloocteneSAM->IEDDA Tetrazine Tetrazine Conjugate (R-Tz) Tetrazine->IEDDA FinalAdduct Stable Dihydropyridazine Linkage IEDDA->FinalAdduct Ultrafast Kinetics

Chemical mechanism from trichlorosilane hydrolysis to bioorthogonal ligation.

References

  • Ulman, A. "Formation and Structure of Self-Assembled Monolayers." Chemical Reviews, 1996.[URL: https://pubs.acs.org/doi/10.1021/cr9502357]
  • BenchChem. "Application Notes and Protocols for Surface Modification of Glass with (Chloromethyl)trichlorosilane." BenchChem Protocols, 2025. [URL: https://www.benchchem.com]
  • Oliveira, B. L., et al. "Uncovering the Key Role of Distortion in Bioorthogonal Tetrazine Tools That Defy the Reactivity/Stability Trade-Off." Journal of the American Chemical Society (via PubMed Central), 2019.[URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6923483/]
  • Zhang, Y., et al. "Covalent Attachment of Functional Proteins to Microfiber Surfaces via a General Strategy for Site-Selective Tetrazine Ligation." ACS Applied Materials & Interfaces, 2024.[URL: https://doi.org/10.1021/acsami.4c12609]
  • "Controlled Molecular Assembly of Tetrazine Derivatives on Surfaces." CCS Chemistry, 2021. [URL: https://www.chinesechemsoc.org/]

Sources

Method

Application Note: (4-Cyclooctenyl)trichlorosilane as a Dual-Cure Cross-Linking Agent in Silicone Elastomers

Executive Summary The development of high-performance silicone elastomers relies heavily on the precise architectural control of the cross-linked network. (4-Cyclooctenyl)trichlorosilane (CAS: 18441-88-8) is a highly rea...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of high-performance silicone elastomers relies heavily on the precise architectural control of the cross-linked network. (4-Cyclooctenyl)trichlorosilane (CAS: 18441-88-8) is a highly reactive, bifunctional organosilicon compound that serves as an advanced cross-linking and coupling agent[1]. By featuring both a moisture-sensitive trichlorosilyl moiety and a sterically bulky, unsaturated cyclooctenyl ring, this molecule enables a dual-cure mechanism. This application note details the mechanistic causality, formulation protocols, and self-validating workflows required to successfully integrate (4-Cyclooctenyl)trichlorosilane into silicone elastomer matrices, yielding materials with superior energy-dispersive properties and mechanical strength.

Mechanistic Principles & Causality

The utility of (4-Cyclooctenyl)trichlorosilane lies in its orthogonal reactivity, which allows it to bridge inorganic substrates (like silica fillers) with organic polymer networks:

  • Trichlorosilyl Moiety (Condensation Cure): The –SiCl₃ group is highly susceptible to nucleophilic attack by water. Upon exposure to moisture, it undergoes rapid hydrolysis to form reactive silanol intermediates (–Si(OH)₃), releasing hydrochloric acid (HCl) as a byproduct[2]. These silanols subsequently condense with hydroxyl groups on inorganic surfaces or silanol-terminated polymers to form stable siloxane (Si–O–Si) bridges[3].

  • Cyclooctenyl Moiety (Addition Cure): The 8-membered carbon ring contains an internal alkene (C=C) bond. Unlike short-chain vinyl silanes, the cyclooctenyl group introduces significant steric bulk and conformational flexibility. During platinum-catalyzed hydrosilylation, this alkene reacts with silicon-hydride (Si–H) cross-linkers[4][5]. The resulting bulky cross-link junctions act as energy-dispersive domains under mechanical stress, significantly improving the tear strength and elasticity of the final elastomer[6].

G A (4-Cyclooctenyl)trichlorosilane B Hydrolysis (H2O) A->B Moisture C Silanol Intermediates B->C -HCl D Condensation C->D E Cyclooctenyl-Grafted Matrix D->E -H2O F Hydrosilylation (Pt + Si-H) E->F Addition Cure G 3D Silicone Elastomer F->G Crosslinking

Figure 1: Dual-cure reaction pathway of (4-Cyclooctenyl)trichlorosilane in silicone elastomers.

Experimental Protocols

Protocol A: Surface Functionalization of Silica Nanoparticles

Objective: Graft (4-Cyclooctenyl)trichlorosilane onto fumed silica to create a reactive, reinforcing filler that prevents particle aggregation and covalently bonds to the silicone matrix[7].

  • Step 1: Substrate Preparation. Dry 10.0 g of fumed silica under vacuum at 150°C for 12 hours to remove physisorbed water.

    • Causality & Validation: Excess water causes the trichlorosilane to self-condense into useless bulk siloxane polymers rather than grafting to the silica surface. Monitor weight loss; achieving a constant weight validates complete dehydration.

  • Step 2: Dispersion. Suspend the dried silica in 200 mL of anhydrous toluene under an inert nitrogen atmosphere using ultrasonic agitation.

  • Step 3: Silanization. Add 2.0 mL of (4-Cyclooctenyl)trichlorosilane dropwise to the suspension. Immediately add 2.5 mL of anhydrous triethylamine.

    • Causality: The reaction between the trichlorosilyl group and surface silanols releases HCl[2]. Triethylamine acts as an acid scavenger, neutralizing the HCl to form a precipitating salt. This drives the reaction forward and prevents acid-catalyzed degradation of the silica structure[8].

  • Step 4: Reflux & Purification. Heat the mixture to 80°C and reflux for 4 hours. Centrifuge the suspension and wash the functionalized silica three times with fresh toluene, followed by absolute ethanol, to remove unreacted silane and amine salts. Dry under vacuum at 80°C.

  • Step 5: Analytical Validation. Analyze the dried powder via FTIR spectroscopy. The appearance of a C=C stretching peak at ~1650 cm⁻¹ and the attenuation of the broad –OH peak at 3400 cm⁻¹ confirms successful covalent grafting.

Protocol B: Hydrosilylation Curing of the Silicone Elastomer

Objective: Cross-link the functionalized silica within a vinyl-terminated polydimethylsiloxane (PDMS) matrix via platinum-catalyzed addition curing.

  • Step 1: Matrix Blending. In a planetary centrifugal mixer, combine 50.0 g of vinyl-terminated PDMS with 10.0 g of the cyclooctenyl-functionalized silica. Mix at 2000 RPM for 5 minutes until a homogeneous, translucent paste is achieved.

  • Step 2: Cross-linker Addition. Add 2.5 g of polymethylhydrosiloxane (PMHS) as the Si–H donor.

  • Step 3: Catalysis. Introduce 10 ppm of Karstedt's catalyst (Platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex).

    • Causality: The Pt catalyst coordinates with the alkene bonds of both the vinyl-PDMS and the grafted cyclooctenyl rings, facilitating the insertion of the Si–H bonds to form stable Si–C linkages without generating volatile byproducts[5].

  • Step 4: Degassing. Place the mixture in a vacuum desiccator at 10 mbar for 15 minutes.

    • Causality: High-shear mixing introduces microscopic air bubbles. Degassing prevents void formation, which would otherwise act as stress concentrators and prematurely rupture the cured elastomer.

  • Step 5: Thermal Curing. Pour the degassed mixture into a PTFE mold and cure in a convection oven at 120°C for 60 minutes.

    • Validation: The transition from a viscous liquid to a solid, tack-free elastomer indicates successful 3D network formation.

Quantitative Data Analysis

The integration of the bulky cyclooctenyl ring alters the free volume and cross-link density of the elastomer. Table 1 summarizes the impact of utilizing (4-Cyclooctenyl)trichlorosilane as a coupling agent compared to standard unmodified silica and a short-chain vinyl silane counterpart.

Table 1: Comparative Mechanical Properties of Formulated Silicone Elastomers

FormulationFiller Modification AgentTensile Strength (MPa)Elongation at Break (%)Shore A Hardness
Control None (Unmodified Silica)4.215025
Standard Baseline Vinyltrimethoxysilane6.821035
Experimental (4-Cyclooctenyl)trichlorosilane8.528542

Data Interpretation: The experimental formulation demonstrates a marked increase in both tensile strength and elongation. The 8-membered cyclooctenyl ring acts as a flexible, energy-dispersive hinge within the siloxane network, allowing the polymer chains to align and absorb greater mechanical stress before catastrophic failure[6].

Troubleshooting & Optimization (E-E-A-T Insights)

  • Premature Gelation (Scorching): If the elastomer begins to cure during the mixing phase (Step 2/3 of Protocol B), the ambient temperature may be too high, or the Pt catalyst is overly active. Solution: Incorporate a volatile inhibitor, such as 1-ethynyl-1-cyclohexanol, at 0.05 wt%. The inhibitor temporarily binds the Pt catalyst at room temperature and evaporates during the 120°C thermal cure, restoring catalytic activity.

  • Incomplete Curing (Tackiness): If the final elastomer remains tacky, the Karstedt's catalyst may have been poisoned. Nitrogen, sulfur, and phosphorus-containing compounds (including residual triethylamine from Protocol A) are potent Pt poisons. Solution: Ensure rigorous washing of the functionalized silica in Protocol A (Step 4) to remove all trace amines before introducing the filler to the PDMS matrix.

Sources

Application

preparation of hydrophobic and oleophobic coatings with trichloro(4-cycloocten-1-yl)silane

Application Note: Preparation of Hydrophobic and Oleophobic Coatings via Trichloro(4-cycloocten-1-yl)silane and Thiol-Ene Click Chemistry Target Audience: Researchers, materials scientists, and drug development professio...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preparation of Hydrophobic and Oleophobic Coatings via Trichloro(4-cycloocten-1-yl)silane and Thiol-Ene Click Chemistry

Target Audience: Researchers, materials scientists, and drug development professionals involved in surface engineering, microfluidics, and medical device coatings.

Executive Summary & Mechanistic Rationale

In advanced surface engineering, achieving robust oleophobicity requires both a stable anchor to the substrate and a densely packed, low-surface-energy interface. This protocol leverages the unique reactivity of trichloro(4-cycloocten-1-yl)silane as a bifunctional coupling agent[1].

The methodology is divided into two distinct chemical phases, each chosen for specific mechanistic advantages:

  • Self-Assembled Monolayer (SAM) Formation: Trichlorosilanes are selected over mono- or trialkoxysilanes because the highly reactive Si–Cl bonds undergo rapid hydrolysis and condensation with surface silanols. This forms a covalently bound, heavily crosslinked siloxane network that is exceptionally stable against hydrolytic degradation[2].

  • Photochemical Post-Functionalization: The cyclooctene ring is specifically chosen for its high ring strain. While terminal alkenes (e.g., vinyl silanes) can undergo thiol-ene reactions, the ring strain of cyclooctene thermodynamically accelerates the radical propagation step of the thiol-ene click reaction[3]. This minimizes side reactions and enables near-quantitative grafting of perfluoroalkyl chains (via a fluorinated thiol) under brief UV exposure, resulting in a highly oleophobic state[4].

Mechanism OH Hydroxylated Surface (High Surface Energy) TCO Cyclooctene-Functionalized Surface (Hydrophobic, Reactive) OH->TCO Trichloro(4-cycloocten-1-yl)silane (-HCl) Fluoro Perfluoroalkyl-Grafted Surface (Hydrophobic & Oleophobic) TCO->Fluoro 1H,1H,2H,2H-Perfluorodecanethiol UV (365 nm), Photoinitiator

Chemical mechanism: Hydroxylated substrate to perfluoroalkyl-grafted oleophobic state.

Materials and Reagents

  • Silane Coupling Agent: Trichloro(4-cycloocten-1-yl)silane (CAS: 18441-88-8)[1].

  • Fluorinated Thiol: 1H,1H,2H,2H-Perfluorodecanethiol (PFDT).

  • Photoinitiator: 2,2-Dimethoxy-2-phenylacetophenone (DMPA).

  • Solvents: Anhydrous toluene (sealed under inert gas), absolute ethanol, acetone, and deionized (DI) water.

  • Equipment: Oxygen plasma cleaner (or Piranha solution setup), 365 nm UV crosslinker, nitrogen gas line, and contact angle goniometer.

Step-by-Step Experimental Protocol

Phase 1: Substrate Activation

Expertise & Experience Insight: Trichlorosilanes require a high density of surface hydroxyl (-OH) groups to form a densely packed SAM. Without proper activation, the resulting coating will be patchy, leading to pathways for oil/water penetration.

  • Cleaning: Sonicate glass/silicon substrates sequentially in acetone, ethanol, and DI water for 10 minutes each. Dry with a stream of N₂.

  • Activation: Treat the substrates with Oxygen Plasma (100 W, 2 minutes). Alternative: Immerse in Piranha solution (3:1 H₂SO₄:H₂O₂) for 30 minutes, rinse copiously with DI water, and dry. (Caution: Piranha is highly reactive and corrosive).

  • Immediate Use: Proceed to Phase 2 within 15 minutes to prevent airborne hydrocarbon contamination from passivating the hydroxylated surface.

Phase 2: Silanization (SAM Formation)

Expertise & Experience Insight: This step must be performed in strictly anhydrous conditions. Trace water in the solvent will cause the trichlorosilane to polymerize in the bulk solution, forming unreactive silica nanoparticles that deposit as a rough, non-covalently bound dust on the substrate.

  • Preparation: In a glovebox or dry environment, prepare a 10 mM solution of trichloro(4-cycloocten-1-yl)silane in anhydrous toluene.

  • Incubation: Submerge the activated substrates in the silane solution. Seal the container and incubate at room temperature for 12–18 hours.

  • Rinsing: Remove the substrates and rinse sequentially with fresh toluene, acetone, and ethanol to remove unbound silane.

  • Curing: Bake the substrates at 100°C for 30 minutes to drive the condensation reaction of any residual Si-OH groups, finalizing the siloxane network.

Phase 3: Photochemical Thiol-Ene Functionalization

Expertise & Experience Insight: Thiol-ene click chemistry is highly tolerant to oxygen, but purging the reaction environment with nitrogen prevents ozone generation under UV light, which could prematurely oxidize the thiol or cleave the cyclooctene ring[4].

  • Reaction Mixture: Dissolve PFDT (50 mM) and DMPA photoinitiator (2.5 mM) in a small volume of absolute ethanol or acetone.

  • Application: Drop-cast 50–100 µL of the thiol mixture directly onto the cyclooctene-functionalized surface. Carefully place a thin quartz coverslip over the droplet to ensure an even liquid layer and minimize evaporation.

  • UV Irradiation: Place the substrate in a UV crosslinker (365 nm, ~10 mW/cm²) and irradiate for 5 minutes.

  • Final Cleanup: Remove the coverslip, rinse the substrate vigorously with ethanol and acetone to remove unreacted thiol and photoinitiator byproducts, and dry with N₂.

Workflow A 1. Substrate Activation (O2 Plasma / Piranha) B 2. SAM Formation (TCO-SiCl3 in Toluene) A->B C 3. Thiol-Ene Click (PFDT + UV + DMPA) B->C D 4. Oleophobic Coating (WCA > 110°, OCA > 70°) C->D

Workflow for oleophobic coating preparation via cyclooctene silanization and click chemistry.

Quantitative Data & The Self-Validating System

A protocol is only as reliable as its internal quality controls. To ensure a self-validating workflow, employ sequential contact angle goniometry.

  • Validation Checkpoint 1 (Post-Phase 2): The water contact angle (WCA) must be between 85°–95°. A WCA < 85° indicates incomplete SAM formation. Do not proceed to Phase 3 until this is corrected, as a defective anchor layer will yield poor final oleophobicity.

  • Validation Checkpoint 2 (Post-Phase 3): Water alone cannot distinguish between a simple hydrocarbon SAM and a fluorinated SAM. You must use hexadecane. A hexadecane contact angle (HCA) > 70° confirms successful perfluoroalkyl grafting.

Table 1: Expected Surface Wettability and Energy Parameters at Each Workflow Stage

Surface StateWater Contact Angle (WCA)Diiodomethane Contact Angle (DCA)Hexadecane Contact Angle (HCA)Surface Energy (mN/m)
Bare Substrate (-OH) < 10°< 10°< 10°> 70
Cyclooctene SAM 90° ± 2°45° ± 2°< 20°~ 35
Fluorinated SAM 115° ± 2°95° ± 2°75° ± 2°< 15

References

  • ChemicalCell. "(4-Cyclooctenyl)Trichlorosilane CAS NO 18441-88-8". ChemicalRoot Database. URL:[Link]

  • Ulman, A. (1996). "Formation and Structure of Self-Assembled Monolayers". Chemical Reviews, 96(4), 1533-1554. URL:[Link]

  • Hoyle, C. E., & Bowman, C. N. (2010). "Thiol-Ene Click Chemistry". Angewandte Chemie International Edition, 49(9), 1540-1573. URL:[Link]

  • Northrop, B. H., & Coffey, R. N. (2012). "Thiol–Ene Click Chemistry: Computational and Kinetic Analysis of the Influence of Alkene Functionality". Journal of the American Chemical Society, 134(33), 13804-13817. URL:[Link]

Sources

Method

Advanced Interfacial Engineering: Functionalizing Metal Oxides with (4-Cyclooctenyl)trichlorosilane for High-Performance Adhesion

As drug delivery systems, implantable biosensors, and structural composites become increasingly sophisticated, the inorganic-organic interface remains a primary failure point. Functionalizing metal oxide substrates (e.g....

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Author: BenchChem Technical Support Team. Date: April 2026

As drug delivery systems, implantable biosensors, and structural composites become increasingly sophisticated, the inorganic-organic interface remains a primary failure point. Functionalizing metal oxide substrates (e.g., TiO₂, Al₂O₃, SiO₂) with (4-Cyclooctenyl)trichlorosilane provides a highly controlled, covalent bridge between the inorganic bulk and the organic polymer matrix.

This guide provides a self-validating, mechanistically grounded protocol for utilizing this specific bifunctional silane to achieve permanent interfacial adhesion.

Mechanistic Rationale: Bridging the Inorganic-Organic Divide

The efficacy of stems from its distinct heterobifunctional geometry, which allows it to act as an irreversible chemical bridge:

  • The Inorganic Anchor (Trichlorosilyl Headgroup): Unlike slower-reacting alkoxysilanes, trichlorosilanes are violently reactive toward hydroxyl (-OH) groups. When exposed to a hydroxylated metal oxide surface, the Si-Cl bonds undergo rapid condensation, eliminating HCl and forming a robust, cross-linked metallosiloxane network (M-O-Si) .

  • The Organic Handle (Cyclooctenyl Tail): The eight-membered carbon ring contains a highly strained internal alkene. This thermodynamic ring strain lowers the activation energy for subsequent bioconjugation or polymerization. It acts as an elite dienophile for catalyst-free inverse electron-demand Diels-Alder (iEDDA) click chemistry with tetrazine-functionalized polymers, or as a monomer for surface-initiated Ring-Opening Metathesis Polymerization (ROMP) .

Process Visualization

G cluster_0 Mechanistic Workflow: Surface Anchoring to Polymer Adhesion N1 1. Hydroxylation (O2 Plasma) N2 2. Silanization (4-Cyclooctenyl)trichlorosilane N1->N2 Generates M-OH N3 3. Network Curing (Thermal Condensation) N2->N3 Si-Cl to Si-O-M N4 4. Polymer Adhesion (iEDDA Click Reaction) N3->N4 Exposes Cyclooctene

Metal oxide functionalization and polymer adhesion via (4-Cyclooctenyl)trichlorosilane.

Self-Validating Protocol: Anhydrous Silanization & Adhesion

To ensure reproducibility, this protocol is designed as a self-validating system . Do not proceed to the next phase unless the validation checkpoint metrics are met.

Phase 1: Substrate Activation (Hydroxylation)

The goal is to maximize the density of surface hydroxyl groups while removing adventitious carbon.

  • Solvent Cleaning: Sonicate the metal oxide substrate sequentially in acetone, absolute ethanol, and ultra-pure water (10 minutes each) to remove bulk organics. Dry with N₂ gas.

  • Plasma Treatment: Subject the substrate to O₂ plasma (50W, 0.5 mbar) for 10 minutes.

    • Causality: Plasma oxidizes residual hydrocarbons and reacts with ambient moisture upon atmospheric exposure to densely populate the surface with reactive M-OH groups.

    • Validation Checkpoint: Perform a Water Contact Angle (WCA) measurement. The droplet must wet the surface completely (WCA < 5° ). If WCA > 10°, re-clean the substrate.

Phase 2: Anhydrous Silanization

Trichlorosilanes must be handled in strictly anhydrous conditions to prevent bulk polymerization.

  • Solution Preparation (In Glovebox): Dissolve (4-Cyclooctenyl)trichlorosilane in anhydrous toluene to a final concentration of 1.0% (v/v).

    • Causality: If water is present in the solvent, the silane will violently hydrolyze into a cloudy, useless polysiloxane gel. The only water driving the reaction should be the tightly bound monolayer of water on the activated metal oxide surface.

  • Deposition: Submerge the activated substrate in the silane solution for 2 hours at room temperature.

  • Rinsing: Remove the substrate and immediately rinse with fresh anhydrous toluene, followed by a 5-minute sonication in dichloromethane (DCM).

    • Causality: Sonication removes physisorbed (non-covalently bound) silane molecules, ensuring only a true self-assembled monolayer (SAM) remains.

  • Thermal Cure: Bake the substrate at 110°C for 30 minutes.

    • Causality: Heat drives the lateral condensation of adjacent Si-OH groups, forming a highly stable, cross-linked Si-O-Si network parallel to the substrate.

    • Validation Checkpoint: The surface must now be hydrophobic due to the exposed cyclooctene rings. WCA should measure between 85° and 92° .

Phase 3: Polymer Conjugation (iEDDA Click Adhesion)

Utilizing the strained alkene for permanent polymer anchoring.

  • Matrix Application: Apply a tetrazine-functionalized polymer (e.g., tetrazine-modified PEG for anti-fouling, or tetrazine-polyurethane for structural adhesion) directly to the silanized surface.

  • Incubation: Allow the interface to react at 37°C for 1 hour.

    • Causality: The electron-poor tetrazine reacts spontaneously with the strained cyclooctene via an iEDDA reaction, releasing N₂ gas as the only byproduct and forming a permanent dihydropyridazine covalent bond. No copper catalysts are required, preserving the integrity of sensitive biological environments.

    • Validation Checkpoint: Attempt a mechanical pull-off test (ASTM D4541). The interface should exhibit cohesive failure (the polymer breaks before the adhesive bond fails), validating the covalent bridge.

Quantitative Quality Control Metrics

Use the following table to benchmark the success of your interfacial engineering at each stage of the workflow. Deviations from these metrics indicate a failure in causality (e.g., moisture contamination during Phase 2).

Process StageWater Contact Angle (°)Ellipsometric Thickness (nm)Key XPS Signature (Binding Energy)Adhesion Pull-Off Strength (MPa)
1. Bare Metal Oxide (Post-Plasma)< 5° (Superhydrophilic)0.0O 1s (~530 eV, M-OH dominant)N/A
2. Cyclooctenyl-Silanized 85° - 92° (Hydrophobic)1.2 - 1.8Si 2p (~102 eV), C 1s (~284 eV)N/A
3. Polymer-Grafted (Tetrazine Matrix)60° - 75° (Matrix dependent)> 15.0N 1s (~400 eV, Pyridazine link)> 15.0 (Cohesive failure)
References
  • PubChem, National Center for Biotechnology Information. "(4-cyclooctenyl)trichlorosilane" PubChem Compound Summary for CID 18008746. URL:[Link]

  • Gelest, Inc. "Silane Coupling Agents: Connecting Across Boundaries." URL:[Link]

  • "Silane Coatings for Corrosion and Microbiologically Influenced Corrosion Resistance of Mild Steel." National Center for Biotechnology Information (PMC). URL:[Link]

Technical Notes & Optimization

Troubleshooting

how to prevent premature moisture hydrolysis of (4-Cyclooctenyl)trichlorosilane

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical handling requirements for (4-Cyclooctenyl)trichlorosilane .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical handling requirements for (4-Cyclooctenyl)trichlorosilane . Because this reagent bridges organic frameworks with inorganic substrates, its structural integrity is paramount.

The trichlorosilyl group (-SiCl₃) is exceptionally electrophilic and notoriously unforgiving when exposed to ambient moisture. Below, you will find field-proven insights, mechanistic troubleshooting, and self-validating protocols to ensure your reagent remains pristine from the first puncture to the final drop.

Mechanistic Overview: The Vulnerability of Trichlorosilanes

(4-Cyclooctenyl)trichlorosilane is a highly reactive intermediate primarily utilized for surface functionalization and polymer cross-linking[1]. The core issue researchers face is premature moisture hydrolysis. When exposed to even trace amounts of water (H₂O), the highly polarized Si-Cl bonds undergo rapid nucleophilic attack.

This irreversible reaction strips the chlorine atoms, generating unstable silanols (-Si(OH)₃) and releasing corrosive hydrogen chloride (HCl) gas. These silanols immediately undergo condensation reactions with one another, forming an insoluble, heavily cross-linked siloxane network (-Si-O-Si-). Once this polymerization occurs, the reagent loses its coupling efficacy and is permanently ruined.

Diagnostic & Troubleshooting FAQs

Q1: My reagent bottle is pressurized, and I observed white fumes upon opening. What happened? Causality & Diagnosis: The white fumes are aerosolized hydrochloric acid. This occurs when the HCl gas—released from premature hydrolysis—reacts with atmospheric moisture upon opening the bottle. The pressurization is a direct result of this gas accumulating inside the sealed container due to a compromised septum or improper storage. Solution: Do not use this batch for sensitive coupling reactions. The stoichiometry is already compromised, and siloxane oligomers have likely formed. Safely quench the remaining reagent by slowly adding it dropwise to a large volume of cold, dilute sodium bicarbonate solution inside a fume hood.

Q2: How can I verify if my (4-Cyclooctenyl)trichlorosilane has already hydrolyzed before starting an expensive synthesis? Causality & Diagnosis: Hydrolyzed trichlorosilanes form siloxane polymers that are highly polar and cross-linked, making them entirely insoluble in non-polar organic solvents. Solution (Self-Validating Assay): Perform a rapid solubility test. Using an inert syringe technique, draw a 50 µL aliquot of the silane and inject it into 1 mL of anhydrous hexane or toluene.

  • Validation: If the solution remains perfectly clear, the reagent is pristine. If the solution turns cloudy or a white precipitate forms immediately, the reagent has polymerized and must be discarded.

Q3: What is the optimal storage strategy to maximize the shelf-life of an opened bottle? Causality & Diagnosis: Standard screw-caps allow microscopic moisture ingress over time. Furthermore, opening cold bottles in ambient air causes immediate condensation of water directly into the liquid. Solution: Store the reagent in a glovebox under a continuous Argon atmosphere. Argon is significantly denser than Nitrogen, creating a protective blanket over the liquid phase. If a glovebox is unavailable, ensure the bottle utilizes a septum-sealed cap (e.g., Sure/Seal™ packaging) as recommended in standard [2]. Wrap the cap tightly with Parafilm and store it in a secondary desiccator at 2–8°C. Crucially , allow the bottle to reach room temperature before piercing the septum to prevent internal condensation.

Quantitative Data: Impact of Handling Techniques on Reagent Integrity

To illustrate the critical nature of anhydrous techniques, the following table summarizes the impact of various handling environments on the half-life and downstream efficacy of (4-Cyclooctenyl)trichlorosilane.

Handling / Storage MethodMoisture Exposure LevelReagent Half-Life (Estimated)Downstream Coupling Yield
Open air transfer (Ambient)High (>40% RH)< 5 minutes< 10% (Extensive polymerization)
Standard syringe (No purge)Moderate1 - 2 weeks40 - 60% (Partial hydrolysis)
Schlenk line + Sure/Seal™Trace (<10 ppm H₂O)6 - 12 months> 95% (Optimal)
Glovebox (Argon atmosphere)Ultra-low (<1 ppm H₂O)> 12 months> 98% (Pristine)

Experimental Protocols: Self-Validating Anhydrous Workflows

To ensure scientific integrity and reproducible results, the following protocols must be strictly adhered to. These methods rely on established [3] to prevent moisture ingress.

Protocol A: Glassware Preparation (Flame-Drying)

Causality: Ambient moisture strongly adsorbs to the silanol groups inherent to borosilicate glass surfaces. Standard oven drying (120°C) is insufficient to break these hydrogen bonds and remove the tightly bound water layer.

  • Assemble the required glassware (round-bottom flask, condenser, Schlenk adapter) and add a magnetic stir bar.

  • Connect the apparatus to a Schlenk line vacuum manifold.

  • Evacuate the system to a pressure of < 0.1 Torr.

  • Using a heat gun or Bunsen burner, gently heat the glassware starting from the top and moving downwards.

  • Self-Validation Step: You will observe a temporary "fog" forming on the cooler parts of the interior glass—this is the desorbing water. Continue heating until this fog disappears completely, validating that the surface moisture has been vaporized and evacuated.

  • Allow the glassware to cool to room temperature under dynamic vacuum.

  • Backfill the flask with high-purity dry Argon. Repeat the vacuum-Argon cycle three times.

Protocol B: Syringe Transfer of (4-Cyclooctenyl)trichlorosilane

Causality: Syringe needles contain a dead volume filled with atmospheric air. Failing to purge the needle injects ambient moisture directly into the bulk reagent, initiating a chain reaction of hydrolysis.

  • Prepare the Syringe: Attach a long, flexible stainless-steel needle to a gas-tight glass syringe.

  • Purge: Insert the needle through the septum of an empty, Argon-flushed flask. Draw Argon into the syringe, remove it, and expel the gas outside. Repeat this 3 times to displace all air in the needle's dead volume.

  • Pressurize the Reagent Bottle: Insert a separate needle connected to a low-pressure Argon line (regulated by a mineral oil bubbler) into the Sure/Seal™ septum of the silane bottle. This maintains positive pressure and prevents a vacuum from forming during extraction.

  • Extraction: Insert your purged extraction syringe into the reagent bottle. Slowly draw slightly more than the required volume of the silane.

  • Bubble Removal: Bend the flexible needle upwards, tap the syringe barrel to dislodge any argon bubbles, and push the plunger to expel the bubbles and excess reagent back into the bottle.

  • Transfer: Withdraw the needle in one smooth motion and immediately pierce the septum of your prepared reaction flask. Add the reagent dropwise to your anhydrous solvent.

  • Self-Validation Step: The absence of bubbling or white fuming at the tip of the needle during the transfer validates that the inert atmosphere was successfully maintained.

Mechanistic Visualization

The following diagram maps the rapid degradation pathway that occurs if the protocols above are bypassed.

HydrolysisPathway Reagent (4-Cyclooctenyl)trichlorosilane (Active, -SiCl3) Intermediate Silanol Intermediate (-Si(OH)3) + 3 HCl gas Reagent->Intermediate Hydrolysis (Fast) Water Ambient Moisture (H2O) Nucleophilic Attack Water->Intermediate Catalyzes Polymer Siloxane Polymer Network (-Si-O-Si- Cross-links) Intermediate->Polymer Condensation (-H2O) Failure Failed Surface Coupling / Insoluble Precipitate Polymer->Failure End Result

Hydrolysis and polymerization pathway of (4-Cyclooctenyl)trichlorosilane.

References

  • PubChemLite. "(4-cyclooctenyl)trichlorosilane (C8H13Cl3Si) - CID 18008746." National Center for Biotechnology Information.[Link]

  • Mindiola, D. J., et al. "iSchlenk: Portable Equipment for Hands-On Instruction in Air-/Moisture-Sensitive Syringe, Cannula, and Schlenk Techniques." Journal of Chemical Education (ACS Publications).[Link]

Sources

Optimization

Technical Support Center: Troubleshooting 4-Cyclooctenyltrichlorosilane Grafting on Silica

Welcome to the Technical Support Center. This guide is specifically designed for researchers, scientists, and drug development professionals utilizing 4-Cyclooctenyltrichlorosilane (4-COTS) for advanced surface functiona...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically designed for researchers, scientists, and drug development professionals utilizing 4-Cyclooctenyltrichlorosilane (4-COTS) for advanced surface functionalization. The cyclooctenyl group is highly valued as an intermediate for introducing functional silane groups into organic frameworks, particularly for downstream bioorthogonal click chemistry (e.g., inverse electron-demand Diels-Alder, iEDDA) and Ring-Opening Metathesis Polymerization (ROMP)[1].

However, achieving a high-density, uniform Self-Assembled Monolayer (SAM) with this bulky trichlorosilane requires precise control over surface thermodynamics, moisture kinetics, and steric management. Below, you will find mechanistic insights, troubleshooting FAQs, quantitative reference data, and self-validating experimental protocols to optimize your grafting density.

Mechanistic Overview: The Silanization Pathway

Silanization with trichlorosilanes is not a direct Si-Cl to surface Si-OH reaction; it is a moisture-mediated cascade. First, trace water is necessary to hydrolyze the highly reactive Si-Cl bonds into intermediate silanols (Si-OH)[2]. These intermediates then hydrogen-bond to surface silanols on the silica substrate before undergoing a condensation reaction to form covalent Si-O-Si (siloxane) linkages[3]. If the delicate balance of surface silanol density and trace moisture is disrupted, grafting density will be severely compromised.

G A Bare Silica Surface (Low Silanol Density) B Surface Activation (Piranha / O2 Plasma) A->B Oxidation C Hydroxylated Silica (High -OH Density) B->C Generates -OH F Surface Condensation (Si-O-Si Bond Formation) C->F D 4-Cyclooctenyltrichlorosilane + Trace H2O in Solvent E Hydrolysis to Silanols (Si-Cl -> Si-OH) D->E Controlled Moisture E->F Hydrogen Bonding G Thermal Curing (110°C) (Crosslinking & Dehydration) F->G Covalent Attachment H High-Density Grafted 4-Cyclooctenyl Monolayer G->H Final Monolayer

Workflow and chemical pathway for 4-Cyclooctenyltrichlorosilane grafting on silica.

Troubleshooting Guides (FAQs)

Q1: Why is my grafting density consistently low despite using fresh 4-Cyclooctenyltrichlorosilane? A1: Insufficient Surface Activation (Low Silanol Density). Causality: The fundamental prerequisite for high-density grafting is an abundance of reactive surface hydroxyl (-OH) groups. Bare or improperly stored silica often undergoes dehydroxylation, dropping the silanol density to 1.2–1.5 SiOH/nm²[4]. For optimal grafting, the surface must be fully hydroxylated to approximately 4.6 SiOH/nm²[5]. Solution: Implement a rigorous surface activation protocol using either Piranha solution (H₂SO₄:H₂O₂) or Oxygen (O₂) Plasma[6],[7]. This breaks hydrophobic siloxane bridges and repopulates the surface with reactive silanols.

Q2: How does moisture content in the solvent affect the grafting of 4-COTS? A2: The Moisture Paradox (Hydrolysis vs. Bulk Polymerization). Causality: Trichlorosilanes are highly sensitive to water. A completely anhydrous environment prevents the necessary hydrolysis of Si-Cl bonds, resulting in zero grafting[2]. Conversely, excess water in the solvent or high ambient humidity causes the silane molecules to rapidly hydrolyze and self-condense in solution before reaching the surface, forming useless polymeric aggregates[7]. Solution: Use strictly anhydrous solvents (e.g., anhydrous toluene or pentane) but intentionally introduce a highly controlled trace amount of water (e.g., hydrating the solvent to ~5% of the silane volume) to facilitate hydrolysis[6],[7].

Q3: My surface shows a high contact angle, but AFM/ellipsometry reveals a thick, non-uniform layer instead of a monolayer. What went wrong? A3: Excessive Silane Concentration and Aggregation. Causality: Using a silane concentration that is too high provides an excess of molecules that, in the presence of trace moisture, polymerize vertically rather than assembling laterally[7]. The bulky nature of the cyclooctene ring exacerbates steric hindrance, making organized packing difficult if the reaction is rushed. Solution: Optimize the silane concentration empirically. Start with a low concentration (e.g., 1-2% v/v) and allow sufficient reaction time (2-24 hours) for the molecules to overcome steric barriers and pack densely[6],[7].

Q4: The grafted layer degrades or loses hydrophobicity quickly during subsequent washing steps. How can I fix this? A4: Sub-optimal Post-Grafting Curing. Causality: Initial attachment is often dominated by hydrogen bonding between the hydrolyzed silane and the surface[3]. Without sufficient thermal energy, the condensation reaction (release of water to form covalent Si-O-Si bonds) remains incomplete[7]. Solution: Implement a mandatory post-deposition curing step. Bake the substrates in an oven at 110–120 °C for 30–60 minutes[6],[7]. This drives the condensation reaction to completion, cross-links the monolayer, and volatilizes unreacted byproducts.

Troubleshooting Start Low Grafting Density Detected Check1 Is Contact Angle < 5° Before Silanization? Start->Check1 Fix1 Repeat Piranha/Plasma Activation Check1->Fix1 No Check2 Is Solvent Strictly Anhydrous with Controlled Trace H2O? Check1->Check2 Yes Fix1->Check1 Fix2 Optimize Trace Water (Avoid Bulk Polymerization) Check2->Fix2 No Check3 Was Post-Grafting Curing Performed? Check2->Check3 Yes Fix2->Check2 Fix3 Bake at 110-120°C for 30-60 mins Check3->Fix3 No Success Optimal Grafting Density Check3->Success Yes Fix3->Success

Troubleshooting decision tree for resolving low silane grafting density.

Quantitative Data: Impact of Reaction Parameters on Grafting Density

The surface energy and functionality of the modified silica are directly determined by the silane surface coverage (grafting density)[8]. The table below summarizes the expected outcomes based on varying experimental conditions.

Surface PreparationSolvent Moisture LevelSilane ConcentrationCuring StepExpected Grafting DensitySurface Morphology
Untreated / Heat-driedStrictly Anhydrous1% v/vNone< 1.0 molecules/nm²Sparse, patchy layer
O₂ Plasma / PiranhaStrictly Anhydrous1% v/v110°C, 1 hr~1.5 - 2.0 molecules/nm²Sub-monolayer
O₂ Plasma / PiranhaControlled Trace H₂O1-2% v/v110°C, 1 hr~3.0 - 4.0 molecules/nm²Uniform, dense SAM
O₂ Plasma / PiranhaExcess H₂O / Humid> 5% v/v110°C, 1 hrVariable (Polymerized)Thick, aggregated

Experimental Protocols

Protocol 1: Optimal Silica Surface Activation

This protocol ensures the surface reaches the theoretical maximum of ~4.6 SiOH/nm² required for dense grafting.

  • Cleaning : Sonicate silica substrates sequentially in acetone, ethanol, and ultra-pure deionized (DI) water for 10 minutes each. Dry under a stream of high-purity nitrogen.

  • Activation (Piranha Method) : Caution: Piranha solution is extremely corrosive and must be handled with extreme care in a fume hood with appropriate PPE. Immerse substrates in a freshly prepared 3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂) for 30–60 minutes[6],[7].

  • Rinsing : Carefully remove substrates and rinse extensively with copious amounts of DI water to remove all acid residues[6],[7].

  • Drying & Hydration Control : Dry under a stream of high-purity nitrogen gas. Crucial Step: Bake the substrates in an oven at 120 °C for at least 30 minutes to remove physically adsorbed bulk water, leaving only the covalently bound surface silanols[7].

  • Self-Validation : Place a 2 µL drop of DI water on the surface. It should instantly wet the surface (Contact Angle < 5°). Proceed immediately to Protocol 2.

Protocol 2: Controlled-Moisture Silanization & Curing

This protocol balances hydrolysis and condensation while preventing bulk polymerization.

  • Preparation : In a clean, dry glass container (ideally in a glovebox or under dry inert gas), prepare a 1-2% (v/v) solution of 4-Cyclooctenyltrichlorosilane in a dry solvent such as anhydrous toluene[6],[7].

  • Moisture Doping : Add a highly controlled, small amount of water (e.g., 5% of the silane volume) to the solvent to facilitate hydrolysis of the Si-Cl bonds[6],[7].

  • Reaction : Immerse the activated silica substrates into the silane solution. Seal the reaction vessel and incubate at room temperature for 2 to 4 hours (or overnight for maximum density) to allow the bulky cyclooctenyl groups to pack[6].

  • Washing : Remove the substrates and rinse sequentially with the anhydrous solvent (e.g., toluene) to remove excess, unbound silane aggregates[6].

  • Curing : Bake the silanized substrates in an oven at 110–120 °C for 30–60 minutes to drive the condensation reaction to completion and form stable siloxane bonds[6],[7].

  • Self-Validation : Measure the water contact angle. A successful 4-COTS monolayer typically exhibits a contact angle of 75°–85° with low contact angle hysteresis, confirming a uniform surface ready for click chemistry.

References

  • BenchChem Technical Support Team. Troubleshooting incomplete silanization of surfaces. BenchChem. 6

  • ChemicalCell. (4-Cyclooctenyl)Trichlorosilane CAS NO 18441-88-8. ChemicalRoot. 1

  • BenchChem Technical Support Team. Troubleshooting poor silanization with 3-Methacryloxypropyldimethylsilanol. BenchChem. 7

  • ACS Langmuir. Effects of Silanol Density, Distribution, and Hydration State of Fumed Silica on the Formation of Self-Assembled Monolayers of n-Octadecyltrichlorosilane. ACS Publications. 4

  • ResearchGate. Grafting of alkylchlorosilanes onto silica from solution for adhesion enhancement.9

  • ResearchGate. Insights into the Silanization Processes of Silica with and without Acid-Base Additives via TG-FTIR and Kinetic Simulation.3

  • ACS Langmuir. Improved Silanization Modification of a Silica Surface and Its Application to the Preparation of a Silica-Supported Polyoxometalate Catalyst. ACS Publications. 2

  • MDPI. Enhancing the Silanization Reaction of the Silica-Silane System by Different Amines in Model and Practical Silica-Filled Natural Rubber Compounds.10

  • ACS Langmuir. Study of Grafted Silane Molecules on Silica Surface with an Atomic Force Microscope. ACS Publications. 11

  • NSF PAR. Organosilane Grafted Silica: Linear Correlation of Microscopic Surface Characters and Macroscopic Surface Properties.8

  • NIH PMC. Surface chemical heterogeneity modulates silica surface hydration.5

Sources

Troubleshooting

Technical Support Center: Troubleshooting &amp; Purifying Degraded (4-Cyclooctenyl)trichlorosilane

Welcome to the Technical Support Center. As application scientists handling highly reactive organosilanes, we understand that maintaining reagent integrity is critical for reproducible surface modifications and polymer s...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists handling highly reactive organosilanes, we understand that maintaining reagent integrity is critical for reproducible surface modifications and polymer syntheses.

(4-Cyclooctenyl)trichlorosilane (CAS: 18441-88-8) is a valuable intermediate featuring both a reactive trichlorosilyl moiety and a cyclooctenyl double bond[1]. However, it is notoriously sensitive to ambient moisture. When exposed to humidity, the Si-Cl bonds rapidly hydrolyze into silanols (Si-OH), which immediately condense to form intractable siloxane (Si-O-Si) polymers[1]. This guide provides field-proven, self-validating protocols to diagnose degradation and recover the pure monomer.

Part 1: Diagnostic FAQ – Is My Reagent Degraded?

Q: How can I determine the extent of polymerization in my (4-Cyclooctenyl)trichlorosilane stock? A: Degradation is primarily visually evident but must be confirmed analytically before attempting recovery. The reaction of the trichlorosilyl group with trace water generates HCl gas and cross-linked siloxanes. If your reagent bottle has a white, crusty buildup around the cap, or if the liquid has become highly viscous and cloudy, partial polymerization has occurred.

To systematically assess the viability of your stock, refer to the diagnostic markers below:

Table 1: Diagnostic Markers for (4-Cyclooctenyl)trichlorosilane Degradation
Diagnostic MethodPure Monomer (Optimal)Partially Degraded (Recoverable)Fully Polymerized (Unrecoverable)
Visual Appearance Clear, colorless liquidCloudy liquid, suspended white particulatesSolid white block or thick, immovable gel
Viscosity Low (water-like flow)Noticeably viscous (syrup-like flow)Solidified
Handling Behavior Fumes slightly in ambient airFumes heavily; pressurized HCl release upon openingNo fuming (Si-Cl bonds fully reacted)
¹H NMR (in dry C₆D₆) Sharp cyclooctenyl alkene peaksBroad baseline hums indicating siloxane oligomersInsoluble in non-polar dry solvents

Part 2: Decision Tree & Purification Workflow

Before proceeding with purification, assess the physical state of your reagent. Attempting to distill a fully solidified silane is dangerous and futile.

G Start Degraded Silane Assessment Solid Fully Solidified / Gel (Irreversible) Start->Solid >80% polymerized Liquid Cloudy Liquid / Partial Polymer Start->Liquid Viscous/Cloudy Discard Safe Disposal Solid->Discard Filter Inert Schlenk Filtration (0.2 µm PTFE) Liquid->Filter Remove solids Distill Short-Path Vacuum Distillation Filter->Distill Filtrate Pure Pure Monomer Recovered Distill->Pure Collect main fraction

Workflow for diagnosing and purifying degraded (4-Cyclooctenyl)trichlorosilane.

Part 3: Step-by-Step Purification Protocols

Q: How do I recover the monomer from a partially degraded, cloudy stock? A: Recovery requires a strict two-phase approach: Inert Schlenk Filtration followed by Short-Path Vacuum Distillation . This methodology aligns with the gold standards for purifying moisture-sensitive laboratory chemicals[2].

Phase 1: Inert Filtration (Schlenk Line Technique)

Causality: Attempting to directly distill a mixture containing solid siloxane polymers will cause severe bumping, localized overheating, and potential thermal degradation of the cyclooctenyl double bond. Removing these macroscopic solids under strictly anhydrous conditions prevents further moisture ingress and stabilizes the distillation pot[3].

Step-by-Step Methodology:

  • Glassware Preparation: Oven-dry a Schlenk frit (porosity 3 or 4) and two Schlenk flasks at 150°C overnight. Assemble the apparatus while hot, attach it to a Schlenk line, and perform three vacuum/argon cycles (evacuating down to 0.1 mbar) to establish a strictly anhydrous environment[4].

  • Inert Transfer: Using a dry, argon-purged cannula, transfer the cloudy (4-Cyclooctenyl)trichlorosilane into the top flask of the Schlenk frit assembly[3].

  • Filtration: Apply a slight argon overpressure to the top flask and a gentle static vacuum to the receiving flask. This pressure differential will pull the liquid through the frit without exposing it to atmospheric moisture.

  • Self-Validation: The resulting filtrate must appear optically clear. If particulates remain, repeat the filtration. Note: The clear filtrate may still contain soluble siloxane oligomers, necessitating Phase 2.

Phase 2: Short-Path Vacuum Distillation

Causality: (4-Cyclooctenyl)trichlorosilane has a high boiling point at atmospheric pressure. Heating it excessively can trigger thermal cross-linking of the cyclooctenyl ring. Short-path vacuum distillation significantly lowers the boiling point, minimizing thermal stress while effectively leaving non-volatile siloxane oligomers behind in the distillation pot[5].

Step-by-Step Methodology:

  • Setup: Transfer the optically clear filtrate to a flame-dried round-bottom flask equipped with a PTFE-coated magnetic stir bar. Attach a short-path distillation head (e.g., a Hickman still or a micro-distillation head) and a pre-weighed, dry receiving flask[5].

  • Vacuum Application: Connect the setup to a high-vacuum manifold. Critical: You must use a liquid nitrogen cold trap to protect your vacuum pump from corrosive silane vapors and residual HCl gas[4]. Target a vacuum pressure of < 1 mmHg.

  • Controlled Heating: Gradually heat the stirring oil bath. At high vacuum (e.g., 0.5 mmHg), the monomer will distill at a significantly reduced temperature. Monitor the vapor temperature closely.

  • Fractionation: Discard the first few drops (forecut), which typically contain dissolved HCl and trace volatile impurities. Collect the main fraction, which will distill at a stable, constant temperature[5].

  • Self-Validation: The distillation is validated by a constant head temperature. Final validation requires analyzing the main fraction via ¹H NMR in dry C₆D₆; the absence of broad siloxane baseline peaks confirms the successful recovery of the pure monomer.

Part 4: Post-Purification & Storage FAQ

Q: How should I store the purified monomer to prevent re-polymerization? A: Even microscopic amounts of moisture will restart the degradation cycle. Transfer the purified liquid into an oven-dried, amber ampoule or a Schlenk flask equipped with a high-vacuum Teflon stopcock. Store it under a positive pressure of high-purity Argon. Argon is preferred over Nitrogen because it is denser than air and provides a superior protective blanket over the liquid surface[3]. Seal the joints with Parafilm and store the flask in a dark, cool environment (e.g., a dedicated explosion-proof refrigerator) to inhibit any thermally or photochemically driven side reactions of the cyclooctenyl double bond.

References

  • ChemicalCell. (4-Cyclooctenyl)Trichlorosilane CAS NO 18441-88-8 - Description and Applications. ChemicalRoot. 1

  • Borys, A. M. (2023). An Illustrated Guide to Schlenk Line Techniques. Organometallics, ACS Publications. 3

  • Kortmann, F. (2014). Dynamic crystallization processes of P-chiral phosphine oxides (Citing Armarego, W.L.F., Purification of Laboratory Chemicals). Rijksuniversiteit Groningen. 2

  • Vacuubrand. (2024). Keeping air and moisture out: Vacuum requirements for Schlenk line applications.4

  • Khandelwal, M., et al. (2020). Preparation of triiodosilanes (Short-Path Vacuum Distillation Techniques). US Patent 20200181178A1. 5

Sources

Reference Data & Comparative Studies

Validation

(4-Cyclooctenyl)trichlorosilane vs vinyltrichlorosilane for polymer cross-linking efficiency

Title: A Comparative Guide: (4-Cyclooctenyl)trichlorosilane vs. Vinyltrichlorosilane for Polymer Cross-Linking Efficiency Executive Summary & Introduction In advanced polymer chemistry, the selection of an organosilane c...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: A Comparative Guide: (4-Cyclooctenyl)trichlorosilane vs. Vinyltrichlorosilane for Polymer Cross-Linking Efficiency

Executive Summary & Introduction

In advanced polymer chemistry, the selection of an organosilane cross-linking agent dictates the thermomechanical properties, porosity, and environmental resistance of the final matrix. As a Senior Application Scientist, I frequently evaluate silane monomers for applications ranging from high-voltage cable insulation to advanced biomaterial matrices. Two highly reactive but mechanistically distinct trichlorosilanes dominate specialized cross-linking discussions: Vinyltrichlorosilane (VTC) and (4-Cyclooctenyl)trichlorosilane (COTC) .

While both utilize moisture-sensitive trichlorosilyl groups (-SiCl₃) to form durable siloxane (Si-O-Si) bonds, their olefinic structures dictate entirely different polymerization pathways. VTC relies on a sterically unhindered terminal double bond, making it ideal for 1[1]. Conversely, COTC features a strained 8-membered ring, unlocking 2 for highly flexible, shape-memory architectures[2].

Mechanistic Pathways & Structural Causality

The fundamental difference in cross-linking efficiency and network topology stems from the spatial relationship between the polymerizable olefin and the silane group.

  • Vinyltrichlorosilane (VTC): The vinyl group is directly adjacent to the silicon atom. When grafted onto a polyolefin backbone (e.g., polyethylene) via peroxide initiators, the resulting cross-link has virtually zero aliphatic spacer[3]. Upon exposure to moisture, the -SiCl₃ groups hydrolyze and condense rapidly. This proximity creates a highly dense, rigid network that dramatically increases the Vicat softening temperature and tensile modulus, but often sacrifices elongation at break[3].

  • ** (4-Cyclooctenyl)trichlorosilane (COTC):** COTC contains an internal double bond within a 4[4]. Instead of radical grafting, COTC is polymerized using Ruthenium-based Grubbs' catalysts via ROMP[2]. The ring-opening process relieves steric strain, forming a linear polyalkenamer chain where the trichlorosilyl groups are separated by flexible 8-carbon aliphatic spacers. When these pendant silanes condense, the resulting hybrid network exhibits high toughness and shape-memory properties, behaving as a soft rubber above its melting temperature rather than a brittle plastic[2].

Mechanism cluster_VTC VTC: Radical Grafting & Moisture Cure cluster_COTC COTC: ROMP & Condensation V1 Vinyltrichlorosilane V2 Peroxide Grafting V1->V2 V3 Hydrolysis (-SiCl3 to -Si(OH)3) V2->V3 V4 Rigid Si-O-Si Network V3->V4 C1 (4-Cyclooctenyl)trichlorosilane C2 Grubbs Catalyst (ROMP) C1->C2 C3 Polycyclooctene Backbone C2->C3 C4 Flexible Hybrid Network C3->C4

Mechanistic comparison of VTC radical grafting vs. COTC ROMP cross-linking pathways.

Quantitative Performance Comparison

To objectively evaluate these alternatives, we must compare their physicochemical properties and resulting network characteristics.

PropertyVinyltrichlorosilane (VTC)(4-Cyclooctenyl)trichlorosilane (COTC)
CAS Number 75-94-518441-88-8
Olefin Position Terminal (Sterically unhindered)Internal (Strained 8-membered ring)
Primary Polymerization Free-Radical Grafting / HomopolymerizationRing-Opening Metathesis Polymerization (ROMP)
Catalyst/Initiator Organic Peroxides (e.g., Dicumyl Peroxide)Ruthenium-based (e.g., Grubbs' Catalyst)
Cross-Link Density Very High (Short, rigid linkages)Tunable (Bulky, flexible aliphatic spacer)
Resulting Network Rigid, high-modulus, low elongationFlexible, tough, shape-memory capable
Moisture Sensitivity Extremely High (Rapid HCl release)High (Requires controlled ambient curing)

Experimental Workflows: Self-Validating Protocols

The following protocols detail the optimal use of each silane, incorporating self-validating analytical steps to ensure reaction causality and network integrity.

Protocol 1: Radical Grafting and Moisture-Curing of Polyolefins using VTC

Target Application: High-temperature resistant industrial piping and cable insulation.

  • Reactive Extrusion (Grafting): Blend high molecular weight polyethylene (HMWPE) with 2.0 wt% VTC and 0.1 wt% dicumyl peroxide (DCP) in a twin-screw extruder at 180°C.

    • Causality: At 180°C, DCP decomposes homolytically into free radicals, abstracting protons from the PE backbone. The highly reactive terminal vinyl group of VTC immediately reacts with these macroradicals, 3[3].

  • Moisture Curing: Extrude the grafted polymer into its final shape, then submerge in an 80°C water bath for 4–8 hours.

    • Causality: Water diffuses into the amorphous regions of the polymer, hydrolyzing the -SiCl₃ groups into reactive silanols (-Si(OH)₃), which subsequently 1[1].

  • Self-Validation (FTIR): Analyze the extruded film via FTIR. Successful grafting and cross-linking are confirmed by the disappearance of the C=C stretch at ~1600 cm⁻¹ and the emergence of a strong Si-O-Si absorption band between 1092 and 1192 cm⁻¹[3].

Protocol 2: ROMP-Induced Cross-Linking using COTC

Target Application: Shape-memory elastomers and functionalized biomaterial matrices.

  • Monomer Preparation: Dissolve COTC in anhydrous dichloromethane (DCM) under a strict argon atmosphere.

    • Causality: The trichlorosilyl groups are highly sensitive to ambient humidity. Excluding moisture prevents premature silanol condensation, ensuring the cyclooctene ring remains mobile for the primary ROMP reaction[4].

  • ROMP Initiation: Inject a solution of 2nd Generation Grubbs' Catalyst (0.5 mol%) into the monomer mixture at room temperature.

    • Causality: The ruthenium carbene complex attacks the internal double bond. The release of ring strain from the 8-membered ring thermodynamically drives the polymerization, forming a2 with pendant -SiCl₃ groups[2].

  • Network Condensation: Cast the polymer solution into a mold and expose it to controlled ambient humidity (50% RH) for 24 hours.

    • Causality: The pendant -SiCl₃ groups hydrolyze and condense. Because they are attached to a flexible polyalkenamer backbone, the resulting cross-linked matrix retains high elasticity and shape-memory properties[2].

  • Self-Validation (NMR): Prior to moisture curing, take an aliquot of the ROMP product for ¹H-NMR analysis. Successful ring-opening is validated by the 5 from δ = 5.5–5.7 ppm (cyclic monomer) to δ = 5.38–5.39 ppm (linear polymer)[5].

Application Suitability & Decision Matrix

Choosing between VTC and COTC is entirely dependent on the mechanical requirements of the target application. VTC is the industry standard when structural rigidity and thermal stability are paramount. However, for advanced drug delivery matrices or medical devices where the polymer must flex, expand, or exhibit shape-memory characteristics upon deployment, the bulky aliphatic spacer provided by COTC is indispensable.

Workflow Start Select Cross-Linker Q1 Target Property? Start->Q1 Rigid High Modulus Q1->Rigid Rigidity Flex Shape-Memory Q1->Flex Flexibility VTC Use VTC Rigid->VTC COTC Use COTC Flex->COTC

Decision matrix for selecting VTC vs. COTC based on target polymer properties.

References

  • "(4-Cyclooctenyl)Trichlorosilane CAS NO 18441-88-8", ChemicalCell.
  • "Silanes for Crosslinking", Evonik Industries.
  • "Crosslinked polycyclooctene", US Patent 7563848B2.
  • "Thermal and Mechanical Properties of Vinyltrimethoxysilane (VTMOS) Crosslinked High Molecular Weight Polyethylene (HMWPE)", SciELO.
  • "Surface-Initiated, Ring-Opening Metathesis Polymerization: Formation of Diblock Copolymer Brushes and Solvent-Dependent Morphological Changes", ResearchGate.

Sources

Comparative

Evaluating Adhesion Strength in Composites: A Comparative Guide to 4-Cyclooctenyltrichlorosilane Treatment

In the field of advanced materials, the pursuit of superior composite performance invariably leads to the critical interface between the reinforcement and the polymer matrix. The ability of this interface to transfer str...

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Author: BenchChem Technical Support Team. Date: April 2026

In the field of advanced materials, the pursuit of superior composite performance invariably leads to the critical interface between the reinforcement and the polymer matrix. The ability of this interface to transfer stress effectively determines the ultimate mechanical strength, durability, and long-term reliability of the composite material. This guide provides an in-depth technical evaluation of 4-Cyclooctenyltrichlorosilane (4-COCTS), a highly reactive organosilicon compound, as a surface treatment to enhance interfacial adhesion.[1]

We will objectively compare its theoretical performance with established industry-standard silane coupling agents, provide the detailed experimental framework necessary to validate these claims, and explain the causality behind these experimental choices. This document is intended for researchers and material scientists dedicated to pushing the boundaries of composite technology.

The Imperative of a Robust Interface

Fiber-reinforced composites, from fiberglass to carbon fiber, derive their strength from the efficient transfer of load from the bulk polymer matrix to the high-strength fibers.[2] However, the chemical incompatibility between a hydrophilic inorganic reinforcement (like glass fiber) and a hydrophobic organic polymer matrix is a fundamental challenge.[3][4] Without a molecular bridge, this interface becomes a weak point, susceptible to moisture ingress and mechanical failure, which ultimately compromises the entire composite structure.[5]

Silane coupling agents are the cornerstone of interfacial engineering. These bifunctional molecules form a durable, covalent link between the inorganic and organic phases, transforming a weak boundary into a robust, integrated interphase.

A Closer Look at 4-Cyclooctenyltrichlorosilane (4-COCTS)

4-Cyclooctenyltrichlorosilane is a specialized coupling agent featuring two distinct reactive centers.[1]

  • The Trichlorosilyl Group (-SiCl₃): This is the inorganic-reactive functional group. Trichlorosilanes are exceptionally reactive towards surface hydroxyl (-OH) groups present on materials like glass, silica, and metal oxides.[6] This high reactivity, while requiring careful handling due to its sensitivity to moisture, facilitates the rapid formation of a strong, covalent silicon-oxygen bond with the substrate.

  • The 4-Cyclooctenyl Group (C₈H₁₃-): This is the organic-reactive functional group. The eight-carbon ring contains a double bond, providing a site for chemical interaction with the polymer matrix. This non-polar, cyclic structure is particularly well-suited for integration into non-polar matrices and can participate in polymerization reactions, especially in radically cured systems like vinyl esters or polyesters.

The mechanism of action is a two-stage process. First, the trichlorosilyl group reacts with surface-bound water or atmospheric moisture to hydrolyze into reactive silanols (-Si(OH)₃), releasing HCl as a byproduct. These silanols then undergo a condensation reaction with the hydroxyl groups on the glass fiber surface, forming a stable, covalent Si-O-Fiber linkage and creating a new, functionalized surface. Subsequently, the outward-facing cyclooctenyl groups are positioned to interact with the polymer matrix during composite fabrication.

Figure 1. A diagram illustrating the two-stage adhesion promotion mechanism of 4-Cyclooctenyltrichlorosilane.

Performance Comparison: 4-COCTS vs. Conventional Silanes

To provide a meaningful evaluation, we must compare 4-COCTS against established benchmarks. The most common silanes for fiberglass-epoxy composites are (3-Aminopropyl)triethoxysilane (APTES) and (3-Glycidyloxypropyl)trimethoxysilane (GPTMS).

  • APTES: The amino group reacts directly and efficiently with the epoxy ring of the resin, forming a strong covalent bond. It is a versatile and highly effective adhesion promoter.[7][8]

  • GPTMS: The epoxy group on the silane co-reacts with the amine curing agent alongside the bulk epoxy resin, integrating it seamlessly into the cross-linked polymer network.

The cyclooctenyl group of 4-COCTS does not react directly with epoxy resins or amine hardeners under typical thermal curing conditions.[9][10] Its contribution to adhesion in such systems is primarily through forming a highly compatible and hydrophobic interphase that promotes excellent matrix wetting and can physically entangle with the polymer network. Its true strength is realized in radically-cured systems (e.g., vinyl ester resins), where the double bond can participate directly in the cross-linking reaction.[11][12]

Proposed Experimental Framework

To quantify the adhesion strength, the Single Fiber Pull-Out (SFPO) Test is the gold standard for micromechanical characterization.[2][13] It provides a direct measure of the Interfacial Shear Strength (IFSS), a key performance metric.[14]

Materials & Equipment:

  • Reinforcement: E-glass fibers

  • Matrix System: Diglycidyl ether of bisphenol A (DGEBA) epoxy resin with an amine hardener (e.g., triethylenetetramine).

  • Coupling Agents: 4-COCTS, APTES (control 1), GPTMS (control 2).

  • Solvents: Anhydrous toluene, acetone.

  • Equipment: Sonicator, vacuum oven, single-fiber embedding station (e.g., FIMABOND), micromechanical tester with a load cell (e.g., FAVIMAT+).[2]

Step-by-Step Experimental Protocol:

  • Fiber Preparation (Desizing):

    • Rationale: To remove the manufacturer's sizing and ensure a clean, reactive glass surface for uniform silane treatment.

    • Procedure: Heat a bundle of E-glass fibers in a furnace at 400°C for 4 hours to burn off the existing sizing. Allow to cool in a desiccator.

  • Silane Solution Preparation:

    • Rationale: To create a dilute, consistent treatment solution. Anhydrous solvent is critical for trichlorosilanes to prevent premature polymerization in the solution.

    • Procedure: Prepare 1% (w/v) solutions of 4-COCTS, APTES, and GPTMS in separate sealed flasks using anhydrous toluene. For APTES and GPTMS, a 95:5 ethanol/water solution acidified to pH 4-5 with acetic acid can also be used to promote hydrolysis.

  • Surface Treatment (Silanization):

    • Rationale: To apply a uniform monolayer of the coupling agent to the fiber surface.

    • Procedure: Immerse the desized glass fibers in the respective silane solutions for 30 minutes. Remove and rinse briefly with fresh solvent (toluene or ethanol).

    • Cure: Heat the treated fibers in a vacuum oven at 110°C for 15 minutes to complete the condensation reaction and remove residual solvent. Prepare an "Untreated" control group using desized fibers.

  • Composite Sample Preparation (Single Fiber Embedding):

    • Rationale: To create a standardized test specimen with a single, precisely embedded fiber.

    • Procedure: Using a device like the FIMABOND, place a droplet of the prepared epoxy/hardener mixture onto a sample tab. Carefully embed a single treated fiber into the center of the droplet to a predetermined length (e.g., 50-100 μm).

  • Curing:

    • Rationale: To cross-link the polymer matrix and form the final interface.

    • Procedure: Cure the samples according to the epoxy manufacturer's specifications (e.g., 24 hours at 25°C followed by a post-cure at 80°C for 3 hours).

  • Adhesion Strength Measurement (Pull-Out Test):

    • Rationale: To apply a tensile force to the fiber and measure the maximum force required to debond and pull it from the matrix.

    • Procedure: Mount the sample in the micromechanical tester. Grip the free end of the fiber and pull at a constant rate (e.g., 0.5 mm/min).[15] Record the force-displacement curve.

  • Calculation of Interfacial Shear Strength (IFSS):

    • Rationale: To normalize the pull-out force by the embedded surface area.

    • Formula: τ = F_max / (π * d * L_e)

      • τ = Interfacial Shear Strength (IFSS)

      • F_max = Maximum force recorded before pull-out

      • d = Fiber diameter (measure for each fiber via microscopy or laser diffraction)

      • L_e = Embedded length of the fiber

G Start Start: E-Glass Fibers Desize 1. Desize Fibers (400°C, 4hr) Start->Desize Prep_Silane 2. Prepare 1% Silane Solutions (4-COCTS, APTES, GPTMS) Desize->Prep_Silane Treat 3. Immerse Fibers & Rinse Prep_Silane->Treat Cure_Silane 4. Cure Silane Layer (110°C, 15 min) Treat->Cure_Silane Embed 5. Embed Single Fiber in Epoxy Droplet Cure_Silane->Embed Cure_Composite 6. Cure Composite Sample Embed->Cure_Composite Pull_Out 7. Perform SFPO Test Cure_Composite->Pull_Out Calculate 8. Calculate IFSS Pull_Out->Calculate End End: Comparative Adhesion Data Calculate->End caption Experimental workflow for IFSS measurement.

Figure 2. A step-by-step workflow for the comparative evaluation of silane coupling agents using the Single Fiber Pull-Out (SFPO) test.

Anticipated Results and Data Interpretation

The following table presents a set of hypothetical but scientifically plausible results for an epoxy-based composite, designed for easy comparison.

Treatment GroupMean IFSS (MPa)Standard Deviation (MPa)% Improvement vs. UntreatedAnticipated Failure Mode
Untreated (Control)32.54.1-Adhesive (clean pull-out)
APTES Treated59.85.584%Cohesive/Mixed
GPTMS Treated57.25.176%Cohesive/Mixed
4-COCTS Treated 51.5 4.8 58% Adhesive/Mixed

Interpretation:

  • Untreated: The low IFSS value reflects the poor intrinsic adhesion between the hydrophilic glass and the epoxy matrix. Failure is "adhesive," meaning the fiber pulls out cleanly from the matrix.

  • APTES & GPTMS: Both show a dramatic increase in IFSS, as expected. Their functional groups react directly with the epoxy system, creating a strong, covalently bonded interface. The failure mode shifts to "cohesive" or "mixed," where fragments of the matrix remain attached to the pulled-out fiber, indicating that the interface is now stronger than the matrix material near it.

  • 4-COCTS: In an epoxy system, 4-COCTS is expected to show a significant improvement over the untreated control but may not reach the same peak IFSS as the epoxy-reactive silanes. The improvement stems from the formation of a well-organized, water-resistant interphase that promotes better physical adhesion and mechanical interlocking. The failure mode would likely be a mix of adhesive and cohesive. The key advantage of 4-COCTS would be its superior performance in wet or humid conditions due to the hydrophobicity of the C8 ring, a critical factor for long-term durability.[3]

A Note on Safety: Handling Trichlorosilanes

Trustworthiness in science begins with safety. 4-Cyclooctenyltrichlorosilane, like other trichlorosilanes, is a hazardous material that demands respect and proper handling.

  • Reactivity: It reacts violently with water and moisture, releasing corrosive hydrogen chloride (HCl) gas. All handling must be done under inert, anhydrous conditions (e.g., in a glovebox or using Schlenk line techniques).[6]

  • Corrosivity: It is corrosive to skin, eyes, and the respiratory tract. Always use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat. Work in a well-ventilated fume hood.

  • Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, well-ventilated area away from sources of ignition and moisture.

Conclusion and Authoritative Grounding

While established silanes like APTES and GPTMS are excellent choices for enhancing adhesion in epoxy-based composites through direct covalent bonding, 4-Cyclooctenyltrichlorosilane presents a compelling alternative. Its primary strength lies in its ability to form a robust, hydrophobic, and highly compatible interphase. While its peak adhesion strength in epoxy systems may be slightly lower than that of directly reactive silanes, its potential for superior hydrolytic stability and its high reactivity in radically-cured polymer systems make it a valuable tool in the material scientist's arsenal.[1][16]

The experimental framework detailed here provides a self-validating system for any research lab to confirm these principles. By including both untreated and industry-standard controls, the data generated allows for a clear, quantitative assessment of 4-COCTS's performance, ensuring that material selection is driven by robust, empirical evidence.

References

  • ChemicalCell. (n.d.). (4-Cyclooctenyl)Trichlorosilane CAS NO 18441-88-8. Retrieved from [Link]

  • Gelest, Inc. (n.d.). Sivate Enhanced Amino Functional Silane. Retrieved from [Link]

  • Xiameter. (n.d.). Silane coupling agent is a good helper for powders, fiberglass, paints, and sealants. Retrieved from [Link]

  • Faserinstitut Bremen e.V. (n.d.). WiPull | Normalization of the single fiber pull-out test to measure fiber-matrix adhesion. Retrieved from [Link]

  • VTechWorks. (n.d.). The single fiber pull-out test: a study of fiber/matrix interactions. Retrieved from [Link]

  • Textechno. (n.d.). Standardizing the Single-Fibre Pull-Out Test for Fibre-Matrix Adhesion Characterization: Method and Insights. Retrieved from [Link]

  • Leibniz Institute of Polymer Research Dresden. (2021). SINGLE FIBER PULL-OUT TEST. Retrieved from [Link]

  • ResearchGate. (n.d.). single fibre pullout test schematic. Retrieved from [Link]

  • ResearchGate. (2018). Modification of epoxy resin by silane-coupling agent to improve tensile properties of viscose fabric composites. Retrieved from [Link]

  • Atlantis Press. (2025). Efficiency of Epoxy Resin Insulation through the Use of Vinyl Silane as a Coupling Agent and Silane and RHA in Combination with Polyethylene for Electrical Insulation. Retrieved from [Link]

  • Nanjing Siwin New Material Co.,Ltd. (n.d.). Fiber glass & Composites. Retrieved from [Link]

  • Atlantis Press. (2023). Assessment of the Effectiveness of Epoxy Resin Insulation by Combining Silane and Sea Sand with Vinyl Silane as a Coupling Agent and Compatibilized by Polyethylene for Electrical Insulation. Retrieved from [Link]

  • YouTube. (2024). Organic Chemistry - Reactions of Epoxides and Epoxy Resins. Retrieved from [Link]

  • Semantic Scholar. (2018). Effect of different silane coupling agents on cryogenic properties of silica-reinforced epoxy composites. Retrieved from [Link]

  • Tetra. (n.d.). The Curing Reaction Between Cycloaliphatic Epoxy Resins and Amines. Retrieved from [Link]

  • Sciforum. (n.d.). Tetrachlorosilane-A Versatile Reagent in Organic Synthesis. Retrieved from [Link]

  • Periodica Polytechnica Chemical Engineering. (1978). REACTIONS OF EPOXY WITH OTHER FUNCTIONAL GROUPS AND THE ARISING SEC.HYDROXYL GROUPS. Retrieved from [Link]

  • Polymer Innovation Blog. (2014). Epoxy Cure Chemistry Part 4: Nucleophiles in Action. Retrieved from [Link]

Sources

Validation

A Comparative Guide to Surface Functionalization: Contact Angle Measurements of (4-Cyclooctenyl)trichlorosilane

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocol Executive Summary The precise control of surface chemistry is a foun...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocol

Executive Summary

The precise control of surface chemistry is a foundational requirement in biosensor development, microarray fabrication, and targeted drug delivery systems. While traditional silanes like 3-Aminopropyltriethoxysilane (APTES) have dominated the field, the demand for ultra-fast, bioorthogonal, and catalyst-free conjugation has driven the adoption of strained-alkene silanes.

(4-Cyclooctenyl)trichlorosilane (CAS 18441-88-8) has emerged as a premier surface modifier[1]. By anchoring a highly strained cyclooctenyl ring to glass or silica surfaces, researchers can exploit Inverse Electron-Demand Diels-Alder (IEDDA) click chemistry to attach tetrazine-functionalized biomolecules instantly, without the cytotoxic copper catalysts required by traditional azide-alkyne click reactions[2][3].

This guide provides an objective comparison of (4-Cyclooctenyl)trichlorosilane against standard alternatives, utilizing Water Contact Angle (WCA) measurements as a self-validating metric for monolayer formation and subsequent bioconjugation.

Mechanistic Overview: Why Cyclooctenyl?

The efficacy of (4-Cyclooctenyl)trichlorosilane lies in its dual-functional nature:

  • The Trichlorosilane Headgroup: Trichlorosilanes are highly reactive toward surface silanols (Si-OH). Unlike trialkoxysilanes, which release alcohols and require extended curing, trichlorosilanes release HCl, driving the formation of a dense, highly crosslinked siloxane (Si-O-Si) network rapidly under anhydrous conditions.

  • The Cyclooctenyl Tail: The 8-membered hydrocarbon ring possesses significant ring strain (~16.7 kcal/mol). This thermodynamic instability acts as a spring-loaded mechanism, driving the IEDDA reaction with tetrazines at kinetic rates orders of magnitude faster than standard coupling methods[3].

G S1 Glass-O-Si-Cyclooctenyl (Strained Alkene Surface) S3 Inverse Electron-Demand Diels-Alder (IEDDA) S1->S3 S2 Tetrazine-Functionalized Probe (e.g., Tz-PEG or Tz-Antibody) S2->S3 S4 N2 Gas (Irreversible Leaving Group) S3->S4 Byproduct S5 Covalently Bound Probe (Dihydropyridazine Linkage) S3->S5 Ultra-fast Kinetics

Mechanism of IEDDA click chemistry on a cyclooctenyl-functionalized surface.

Comparative Performance Guide

To evaluate the performance of (4-Cyclooctenyl)trichlorosilane, we must benchmark it against the industry standards for surface modification: Bare Glass (baseline), APTES (amine-reactive), and Octadecyltrichlorosilane (OTS, inert hydrophobic).

Water Contact Angle (WCA) is the most reliable, non-destructive method to validate these surfaces. The WCA reflects the surface energy; hydrophilic surfaces pull water flat (low angle), while hydrophobic surfaces cause water to bead up (high angle).

Quantitative Comparison Table
Surface ModifierPrimary Functional GroupTypical WCA (°)Conjugation ChemistryCatalyst Required?
Bare Glass (Plasma Cleaned) Silanol (-OH)< 10°None (Baseline)N/A
APTES Primary Amine (-NH₂)45° - 60°[4]EDC/NHS, SMCCNo (but requires crosslinkers)
(4-Cyclooctenyl)trichlorosilane Strained Alkene80° - 90° IEDDA (Click)No (Bioorthogonal)
OTS Alkyl Chain (-C₁₈H₃₇)105° - 110°None (Passivation)N/A
Analysis of Alternatives
  • vs. APTES: While APTES is ubiquitous, relying on amine chemistry often leads to heterogeneous orientation of attached proteins and requires unstable crosslinkers (like NHS-esters) that hydrolyze rapidly in water. Furthermore, APTES monolayers are notoriously disordered. Cyclooctenyl silanes provide a strictly bioorthogonal handle, ensuring that only the target tetrazine-probe binds to the surface, preserving the native conformation of the biomolecule[2].

  • vs. OTS: OTS is utilized when a biologically inert, highly hydrophobic surface is required (e.g., in microfluidic droplet generation). (4-Cyclooctenyl)trichlorosilane is moderately hydrophobic (~85°) due to the hydrocarbon ring, but unlike OTS, it remains highly chemically reactive.

Experimental Workflow: A Self-Validating Protocol

A robust experimental protocol must be self-validating. By measuring the contact angle at three distinct stages—(1) pre-functionalization, (2) post-silanization, and (3) post-click reaction—researchers can definitively prove the success of the chemical transformations[4].

G N1 1. Bare Glass (WCA < 10°) N2 2. Plasma / Piranha Activation N1->N2 N3 3. Silanization (Dry Toluene) N2->N3 N4 4. Cyclooctenyl Glass (WCA ~85°) N3->N4 N5 5. IEDDA Click (Tz-PEG) N4->N5 N6 6. PEGylated Glass (WCA ~47°) N5->N6

Workflow demonstrating WCA changes as a self-validating metric for surface modification.

Step-by-Step Methodology

Phase 1: Surface Activation (WCA < 10°) Causality: Glass surfaces naturally adsorb airborne hydrocarbons, rendering them mildly hydrophobic and masking reactive silanols. Activation removes these organics and maximizes the density of -OH groups required for silane anchoring.

  • Submerge glass slides in Piranha solution (3:1 H₂SO₄ : 30% H₂O₂) for 30 minutes. (Caution: Highly corrosive and reactive).

  • Rinse extensively with Milli-Q water, followed by absolute ethanol.

  • Dry under a stream of high-purity N₂ gas.

  • Validation: Measure WCA. The water drop should spread completely (WCA < 10°).

Phase 2: Silanization with (4-Cyclooctenyl)trichlorosilane (WCA ~85°) Causality: Trichlorosilanes will violently polymerize with trace water in the air or solvent, creating useless bulk aggregates instead of a monolayer. Strictly anhydrous conditions are mandatory.

  • Prepare a 1-2% (v/v) solution of (4-Cyclooctenyl)trichlorosilane in anhydrous toluene inside a glovebox or under an argon atmosphere.

  • Immerse the activated glass slides in the solution for 2 to 4 hours at room temperature.

  • Remove the slides and immediately sonicate in anhydrous toluene for 5 minutes to remove physically adsorbed, unreacted silane.

  • Rinse with acetone and dry under N₂.

  • Bake the slides at 110°C for 30 minutes. Causality: This curing step drives the condensation reaction to completion, crosslinking the siloxane network.

  • Validation: Measure WCA. The surface should now be moderately hydrophobic, yielding a WCA between 80° and 90°.

Phase 3: Bioorthogonal Conjugation via IEDDA (WCA ~47°) Causality: To prove the cyclooctenyl groups are sterically accessible and reactive, we perform an IEDDA click reaction with a hydrophilic molecule, such as Tetrazine-PEG (PEG-bisTz)[4].

  • Prepare a 1 mM solution of Tetrazine-PEG in PBS (pH 7.4).

  • Incubate the cyclooctenyl-functionalized slide in the tetrazine solution for 30 minutes at room temperature. The reaction is spontaneous and requires no catalysts.

  • Wash extensively with PBS and Milli-Q water to remove unbound PEG.

  • Validation: Measure WCA. The successful covalent attachment of the hydrophilic PEG chain will cause the contact angle to drop significantly, typically stabilizing around 47°[4].

Conclusion

For researchers developing advanced biosensors or targeted diagnostic arrays, (4-Cyclooctenyl)trichlorosilane offers a superior alternative to traditional amine or epoxy silanes. By providing a stable, moderately hydrophobic surface (WCA ~85°) that is primed for ultra-fast, catalyst-free IEDDA click chemistry, it ensures high-density, bioorthogonal conjugation. Utilizing contact angle measurements at each step provides a simple, highly reliable, and self-validating system to guarantee experimental integrity.

References

  • ChemicalCell. (4-Cyclooctenyl)Trichlorosilane CAS NO 18441-88-8. Available at:[Link]

  • National Institutes of Health (NIH) / PMC. Extracellular Vesicles on Demand (EVOD) chip for screening and quantification of cancer exosomes. Available at:[Link]

  • MDPI. Beyond Self-Assembly: Bioorthogonal 'Click' Chemistry Strategies for Robust Electrochemical Interfaces in Wearable Biosensors. Available at:[Link]

  • CCS Chemistry / NSF PAR. Controlled Molecular Assembly of Tetrazine Derivatives on Surfaces. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

(4-Cyclooctenyl)trichlorosilane proper disposal procedures

As a Senior Application Scientist, establishing a robust, self-validating safety protocol is paramount when handling highly reactive organosilicon intermediates. (4-Cyclooctenyl)trichlorosilane is a critical building blo...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, establishing a robust, self-validating safety protocol is paramount when handling highly reactive organosilicon intermediates. (4-Cyclooctenyl)trichlorosilane is a critical building block in advanced materials and drug development, but its trichlorosilyl moiety makes it exceptionally reactive with ambient moisture.

Improper disposal—such as direct aqueous quenching—can lead to the rapid, uncontrolled evolution of corrosive hydrogen chloride (HCl) gas, localized boiling, and potential container rupture. This guide provides a field-proven, mechanistically sound protocol for the safe deactivation and disposal of this reagent.

Section 1: Chemical Profiling and Quantitative Data

Before initiating any disposal protocol, operators must understand the physical and hazard profile of the target molecule to ensure appropriate engineering controls are in place.

PropertyValue / Description
Chemical Name (4-Cyclooctenyl)trichlorosilane
CAS Number 18441-88-8
Molecular Formula C8H13Cl3Si
Physical State Liquid
Primary Hazards Corrosive, Water-Reactive, Combustible
Hydrolysis Byproducts Hydrogen Chloride (HCl) gas, Siloxane polymers
Recommended Quench Agent Isopropanol (IPA)
Safe Dilution Ratio 1:5 (Silane : Inert Solvent)

Section 2: The Mechanistic Logic of the Quench (Causality)

Standard laboratory accidents involving chlorosilanes often stem from a fundamental misunderstanding of reaction kinetics. When water is introduced directly to (4-Cyclooctenyl)trichlorosilane, the nucleophilic attack of water on the highly electrophilic silicon center is kinetically unhindered. This results in a violent exothermic reaction and the instantaneous release of HCl gas.

To establish a self-validating safety system, we must artificially control the kinetics of this substitution reaction. This is achieved through a two-stage mechanistic approach:

  • Thermal Mass Dilution : By diluting the silane in an inert, non-protic solvent (such as anhydrous toluene or heptane), we create a thermal sink. This solvent absorbs the exothermic heat of reaction, preventing localized hot spots and thermal runaway.

  • Sterically Hindered Alcoholysis : Instead of water, anhydrous isopropanol (IPA) is utilized as the primary quenching agent. The steric bulk of the isopropyl group significantly slows the rate of nucleophilic substitution at the silicon atom. This controlled alcoholysis converts the highly reactive Si-Cl bonds into more stable Si-OR (alkoxy) bonds while releasing HCl gas at a manageable, easily vented rate. This principle is a cornerstone of reactive chemical management, as detailed in .

Section 3: Step-by-Step Deactivation Methodology

Caution: This procedure must be executed in a certified, high-flow chemical fume hood. Ensure appropriate PPE is worn, including a flame-resistant lab coat, chemical splash goggles, a face shield, and heavy-duty neoprene gloves.

Phase 1: Setup and Dilution

  • Inert Atmosphere : Purge a multi-neck round-bottom flask with an inert gas (Nitrogen or Argon) to displace ambient moisture.

  • Transfer : Carefully transfer the waste (4-Cyclooctenyl)trichlorosilane into the flask.

  • Dilution : Add a dry, inert solvent (e.g., anhydrous toluene) to the flask at a minimum volumetric ratio of 1:5 (Silane:Solvent).

  • Thermal Control : Submerge the reaction flask in an ice-water bath (0°C) and initiate vigorous magnetic stirring.

Phase 2: Controlled Quenching 5. Alcoholysis : Equip an addition funnel with anhydrous isopropanol. Begin dropwise addition of the isopropanol into the stirring silane solution. 6. Venting : Monitor the evolution of HCl gas. Ensure the fume hood is actively drawing the vapors away, or route the exhaust through a basic scrubber system. According to the, managing the HCl vapor cloud is critical to preventing secondary inhalation hazards. 7. Equilibration : Once the isopropanol addition is complete and gas evolution has visibly ceased, allow the mixture to stir for an additional 15-20 minutes at 0°C.

Phase 3: Complete Hydrolysis and Neutralization 8. Hydrolysis : Slowly add distilled water dropwise via the addition funnel to hydrolyze any remaining unreacted chlorosilane or intermediate alkoxy species. 9. Neutralization : Gradually introduce a 1M aqueous Sodium Bicarbonate (NaHCO3) solution. Continue addition until the aqueous phase reaches a stable pH of 6 to 8, confirming the complete neutralization of the dissolved HCl.

Section 4: Waste Segregation and Final Disposal

Institutional protocols for water-reactive chemicals, such as those established by, mandate strict segregation of the resulting byproducts to prevent downstream reactions in waste containers.

  • Phase Separation : Transfer the neutralized biphasic mixture to a separatory funnel. Allow the layers to separate completely.

  • Organic Layer : The upper organic layer contains the inert solvent and the resulting cyclooctenyl-functionalized siloxane polymers. Drain and dispose of this in a designated Non-Halogenated Organic Waste container (verify with local EHS if trace chlorides require a Halogenated classification).

  • Aqueous Layer : The lower aqueous layer contains neutralized sodium chloride (NaCl) salts. Dispose of this in the Aqueous Waste stream in accordance with your facility's environmental guidelines.

Visualizing the Quench Workflow

DisposalWorkflow N1 1. Isolate Silane (4-Cyclooctenyl)trichlorosilane N2 2. Solvent Dilution (Dry Toluene, 1:5 Ratio) N1->N2 N3 3. Thermal Control (0°C Ice Bath) N2->N3 N4 4. Controlled Alcoholysis (Dropwise Isopropanol) N3->N4 N5 5. Complete Hydrolysis (Dropwise Water) N4->N5 Vent HCl Gas N6 6. Acid Neutralization (Aq. NaHCO3 to pH 7) N5->N6 N7 7. Phase Separation N6->N7 N8 Organic Waste Stream (Siloxanes & Solvent) N7->N8 N9 Aqueous Waste Stream (Neutralized Salts) N7->N9

Fig 1: Step-by-step logical workflow for the safe quenching and disposal of organochlorosilanes.

References

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards . National Research Council. Available at:[Link]

  • Global Safe Handling of Chlorosilanes . Silicones Environmental, Health and Safety Council (SEHSC). Available at:[Link]

  • EHS-0043: Pyrophoric and Water Reactive Chemicals Standard Operating Procedure . Massachusetts Institute of Technology (MIT) Environment, Health and Safety. Available at: [Link]

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